molecular formula C18H22N2O3S B379514 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate CAS No. 712305-93-6

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Cat. No.: B379514
CAS No.: 712305-93-6
M. Wt: 346.4g/mol
InChI Key: OXCGXXXRSQRTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound of interest in medicinal chemistry research. This molecule features a hybrid structure combining a thiophene carboxamide moiety with a benzoate ester linked via a diethylaminoethyl chain. The presence of the thiophene ring, a privileged scaffold in drug discovery, suggests potential for diverse biological activity. Thiophene derivatives are extensively investigated and have been reported to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The molecular architecture of this compound, particularly the diethylaminoethyl ester group, is a functional group found in established pharmaceutical agents such as the local anesthetic procaine . This structural similarity may indicate potential applications in researching nervous system targets or serve as a model compound for studying structure-activity relationships (SAR) in novel ligand design. The incorporation of the thiophene-2-carboxamido group is a key feature, as such heterocyclic amides often contribute to a molecule's ability to interact with biological targets through hydrogen bonding and dipole interactions. Researchers may explore this compound as a precursor or intermediate in the synthesis of more complex chemical entities, or as a probe for understanding the biochemical role of similar hybrid structures. This product is intended for research and analysis purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-(thiophene-2-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-20(4-2)11-12-23-18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-13-24-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCGXXXRSQRTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: Physicochemical Properties, Synthesis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound that presents a compelling molecular architecture for drug discovery and development. Its structure represents a strategic hybridization of two well-established pharmacophores: the thiophene-2-carboxamide core and a procaine-like amino ester tail. The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known to impart a wide range of biological activities.[1][2] Concurrently, the 2-(diethylamino)ethyl benzoate fragment is the defining feature of local anesthetics like procaine, which function by blocking voltage-gated sodium channels.[3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the compound's known and predicted physicochemical properties. As a Senior Application Scientist, the narrative emphasizes not only the data but also the causality behind the experimental methodologies required for its full characterization. We will explore a robust synthetic route, detail the protocols for determining key physicochemical parameters, and discuss the compound's pharmacological potential in the context of its constituent moieties. This document serves as a foundational resource for any research program aiming to investigate this molecule's therapeutic utility.

Chemical Identity and Core Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. The available data for this compound, cataloged under CAS Number 712305-93-6, is summarized below. This information is critical for procurement, registration, and computational modeling.

PropertyValueSource
CAS Number 712305-93-6[5][6]
Molecular Formula C₁₈H₂₂N₂O₃S[5]
Molecular Weight 346.45 g/mol
Synonym(s) 2-(diethylamino)ethyl 4-[(2-thienylcarbonyl)amino]benzoate
Physical Form White to yellow solid
Storage Temperature Room Temperature[5]
Purity (Commercial) ≥97%[5]

Synthesis and Purification

A logical and reproducible synthetic pathway is paramount for obtaining high-purity material for biological screening and further studies. The structure of the target molecule suggests a straightforward retrosynthetic approach centered on a standard amide bond formation.

Retrosynthetic Analysis & Strategy

The most logical disconnection is at the amide bond, yielding two key precursors:

  • An amine component: 2-(Diethylamino)ethyl 4-aminobenzoate (also known as Procaine base).

  • A carboxylic acid component: Thiophene-2-carboxylic acid, likely activated as its acyl chloride for enhanced reactivity.

This strategy is advantageous as both precursors are commercially available or can be synthesized via well-established literature methods.[3][7] The reaction involves a nucleophilic acyl substitution, where the primary aromatic amine of the procaine base attacks the electrophilic carbonyl carbon of the thiophene-2-carbonyl chloride.

Proposed Synthetic Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Objective: To synthesize this compound via amide coupling.

Materials:

  • 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine base, CAS 59-46-1)

  • Thiophene-2-carbonyl chloride (CAS 5271-67-0)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 2-(Diethylamino)ethyl 4-aminobenzoate in anhydrous DCM.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive thiophene-2-carbonyl chloride back to its carboxylic acid, which would halt the desired reaction.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add 1.2 equivalents of a non-nucleophilic base, such as triethylamine.

    • Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge this acid would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

  • Acyl Chloride Addition: Add a solution of 1.1 equivalents of Thiophene-2-carbonyl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition at low temperature helps to control the exothermic reaction, preventing the formation of side products.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Causality: The NaHCO₃ wash removes any unreacted acyl chloride and neutralizes residual acid. The brine wash helps to remove water from the organic layer, facilitating drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield the final compound as a white to yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification Procaine 2-(Diethylamino)ethyl 4-aminobenzoate Reaction Amide Coupling (DCM, TEA, 0°C to RT) Procaine->Reaction ThiopheneAcyl Thiophene-2-carbonyl chloride ThiopheneAcyl->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Drying & Concentration (MgSO₄, Rotovap) Workup->Drying Chromatography Silica Gel Chromatography Drying->Chromatography FinalProduct Pure Target Compound Chromatography->FinalProduct

Caption: Workflow for the synthesis of the target compound.

Physicochemical Property Determination

While core identifiers are available, critical physicochemical data such as solubility, pKa, and lipophilicity are not found in public databases. For any drug development program, experimental determination of these properties is a non-negotiable step. The following are standard, field-proven protocols for their characterization.

Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

  • Add an excess amount of the solid compound to a known volume of pH 7.4 PBS in a glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

    • Trustworthiness: This method is considered the gold standard by regulatory agencies for its direct measurement of solubility at equilibrium.

Ionization Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of the tertiary amine (diethylamino group), which governs the compound's charge state at different pH values.

Methodology:

  • Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the free base and its protonated form.

  • Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, typically calculated using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expertise: The pKa is a critical parameter. For this molecule, the diethylamino group's pKa will likely be in the range of 8.5-9.5. This means at physiological pH (~7.4), a significant portion of the molecule will be protonated (cationic), which strongly influences its interaction with biological targets, solubility, and membrane permeability.

Lipophilicity (LogP) by HPLC

Objective: To measure the compound's lipophilicity (partition coefficient between octanol and water), a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Use a reverse-phase HPLC column (e.g., C18).

  • Create a calibration curve by injecting a series of standard compounds with known LogP values and recording their retention times.

  • Inject the target compound under the same isocratic mobile phase conditions (e.g., methanol/water).

  • Record its retention time and interpolate its LogP value from the calibration curve.

    • Expertise: A high LogP value indicates greater lipid solubility, which can enhance membrane crossing but may also lead to lower aqueous solubility and increased metabolic clearance. A balance is often desired for optimal drug-like properties.

Pharmacological and Toxicological Context

The compound's structure strongly implies a pharmacological profile related to local anesthesia, with potential modulation by the thiophene-2-carboxamide moiety.

Hypothesized Mechanism of Action

The primary mechanism is likely inherited from its procaine-like substructure: blockade of voltage-gated sodium channels in neuronal membranes.[4] By binding to the intracellular side of the channel, the protonated form of the molecule would prevent sodium influx, thereby blocking the depolarization required for action potential propagation and resulting in a local anesthetic effect.

MOA cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel Block Blockade NaChannel->Block Drug_ext Drug (Extracellular) Drug_int Drug (Intracellular, Protonated) Drug_ext->Drug_int Crosses Membrane Drug_int->NaChannel Binds & Blocks NerveImpulse Nerve Impulse (Pain Signal) NerveImpulse->NaChannel Opens NoSignal No Signal Transmission Block->NoSignal

Sources

An In-depth Technical Guide to 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 712305-93-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a novel organic compound with a molecular structure suggestive of significant pharmacological potential. Its architecture, featuring a thiophene-2-carboxamide moiety linked to a diethylaminoethyl benzoate group, positions it as a promising candidate for investigation in several therapeutic areas. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] The diethylaminoethyl benzoate portion is a classic feature of many local anesthetics, hinting at a potential role in pain modulation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic route, its likely mechanism of action as a local anesthetic, and potential for other biological activities.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and formulation in research and development settings.

PropertyValueSource
CAS Number 712305-93-6[3][4]
Molecular Formula C18H22N2O3S[3]
Molecular Weight 346.45 g/mol [3]
Physical Form White to yellow solid[3]
Purity ≥97% (typical)[3][5]
Storage Room temperature, dry conditions[3][5]
Synonyms 2-(diethylamino)ethyl 4-[(2-thienylcarbonyl)amino]benzoate[3]

Proposed Synthesis Pathway

Experimental Protocol: Proposed Synthesis

Part 1: Synthesis of 4-(Thiophene-2-carboxamido)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amide Coupling: Add an equimolar amount of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Addition of Thiophene-2-carbonyl chloride: Slowly add thiophene-2-carbonyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(Thiophene-2-carboxamido)benzoic acid.

Part 2: Esterification to yield this compound

  • Reaction Setup: Dissolve the 4-(Thiophene-2-carboxamido)benzoic acid obtained in Part 1 in a suitable solvent like DMF.

  • Esterification: Add an equimolar amount of 2-(diethylamino)ethanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its acid chloride followed by reaction with the alcohol.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated by-products. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Synthesis_Workflow cluster_part1 Part 1: Amide Bond Formation cluster_part2 Part 2: Esterification A 4-Aminobenzoic Acid C Amide Coupling (EDCI/DMAP) A->C B Thiophene-2-carbonyl chloride B->C D 4-(Thiophene-2-carboxamido)benzoic acid C->D F Esterification (DCC) D->F E 2-(Diethylamino)ethanol E->F G This compound F->G

Caption: Proposed two-step synthesis workflow for the target compound.

Potential Mechanism of Action: A Focus on Local Anesthesia

The molecular architecture of this compound strongly suggests its potential as a local anesthetic. Local anesthetics function by reversibly blocking nerve impulse conduction, primarily through the inhibition of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6][7][8]

The Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[6] Among the different isoforms, Nav1.7 has been identified as a key player in pain signaling.[9][10][11] Genetic studies have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, making it a highly validated target for the development of novel analgesics.[9][11]

Hypothesized Interaction with the Sodium Channel

Local anesthetics are typically weak bases that exist in both ionized (cationic) and un-ionized forms at physiological pH.[7][8] The un-ionized form is lipid-soluble and can readily cross the nerve cell membrane.[8] Once inside the axoplasm, which has a more acidic environment, the molecule re-equilibrates, and the protonated, cationic form predominates.[7][8] This charged form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, accessible only when the channel is in the open or inactivated state.[6][12] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions and thereby blocking the generation and propagation of action potentials.[6][8]

The structure of this compound possesses the three key components of a classic local anesthetic:

  • A lipophilic aromatic group (Thiophene-benzamide moiety): This facilitates penetration of the nerve sheath and membrane.

  • An intermediate ester or amide linkage: In this case, both an amide and an ester linkage are present.

  • A hydrophilic tertiary amine (Diethylamino group): This is responsible for the molecule's ability to become protonated and bind to the receptor site within the sodium channel.[12]

MOA_Diagram cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular (Axoplasm) NaChannel Voltage-Gated Sodium Channel (Nav1.7) AP_Block Analgesia NaChannel->AP_Block Blocks Action Potential Propagation Drug_un Drug (Un-ionized) Drug_ion Drug (Ionized) Drug_un->Drug_ion Crosses Membrane & Protonation Drug_ion->NaChannel Binds to receptor site (Inhibits Na+ influx)

Caption: Hypothesized mechanism of action at the voltage-gated sodium channel.

Other Potential Biological Activities

Beyond its potential as a local anesthetic, the thiophene-2-carboxamide scaffold in this compound suggests a broader range of possible pharmacological activities. Thiophene derivatives are known to exhibit diverse biological effects, including:

  • Anticancer Activity: Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[2][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatases or by inducing apoptosis.[2][13]

  • Antimicrobial Activity: Thiophene-based heterocycles have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[14][15]

  • Anti-inflammatory Activity: The thiophene ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Further investigation into these potential activities could reveal additional therapeutic applications for this compound.

Experimental Protocol: Evaluation of Sodium Channel Blocking Activity

To validate the hypothesized mechanism of action, a whole-cell patch-clamp electrophysiology assay can be employed. This technique allows for the direct measurement of sodium currents in cells expressing the target channel, such as Nav1.7.

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 cells) heterologously expressing human Nav1.7 channels.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare appropriate extracellular and intracellular recording solutions.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired test concentrations.

  • Data Acquisition:

    • Establish a whole-cell recording configuration on a single cell.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

    • Record baseline sodium currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of the test compound and record the resulting sodium currents.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Conclusion

This compound is a molecule of significant interest for drug discovery and development. Its structural resemblance to known local anesthetics strongly suggests a primary mechanism of action involving the blockade of voltage-gated sodium channels, particularly the pain-related target Nav1.7. Furthermore, the presence of the thiophene-2-carboxamide moiety opens up avenues for exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed synthesis and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological profile of this promising compound.

References

  • Current time information in Kolkata, IN. The time at the location 'Kolkata, IN' is 07:21 AM. The location's timezone is 'Asia/Calcutta'.
  • Mechanism of action of local anaesthetic agents and biotoxins - PubMed.
  • Basic pharmacology of local anaesthetics - PMC - PubMed Central.
  • Local anesthetic - Wikipedia.
  • Video: Local Anesthetics: Mechanism of Action - JoVE.
  • Local anesthetics - WikiAnesthesia.
  • This compound | 712305-93-6 - Sigma-Aldrich.
  • Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central.
  • Versatile thiophene 2-carboxamide derivatives - ResearchGate.
  • CAS NO. 712305-93-6 | this compound.
  • This compound - MySkinRecipes.
  • This compound ...
  • 2-(DIETHYLAMINO)ETHYL 4-(THIOPHENE-2-CARBOXAMIDO ...
  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.
  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain.
  • In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery.
  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed.
  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC - PubMed Central.
  • N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide - PubChem.
  • Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed.
  • US20110230519A1 - Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl].
  • Stock compounds-M250228 018 - eosmedchem_lenaのblog - ライブドアブログ.
  • Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)- | 15272-61-4 | Benchchem.
  • US11230537B2 - Polymorphs of n-[(3-fluoro-4-methoxypyridin-2-yl)methyl] - Google Patents.
  • 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate.
  • US4014905A - Esters of certain tetramethyl and pentamethyl-1-oxa-spiro [4-5] decan-6-ols with certain alkanoic acids - Google Patents.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
  • US8906938B2 - C5aR antagonists - Google Patents.
  • 712305-93-6|this compound - BLDpharm.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff.
  • CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.
  • Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement.
  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed.
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed.

Sources

mechanism of action of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Executive Summary

This compound is a synthetic organic compound whose structure strongly suggests its classification as a local anesthetic. While direct studies on this specific molecule are not extensively documented in publicly available literature, its chemical architecture, featuring a lipophilic thiophene ring, an intermediate ester linkage, and a hydrophilic tertiary amine, is archetypal for local anesthetics. This guide synthesizes information from related compounds and the established pharmacology of local anesthetics to propose a detailed mechanism of action. The primary mechanism is believed to be the blockade of voltage-gated sodium channels within neuronal membranes, leading to an interruption of nerve impulse propagation and a subsequent anesthetic effect. This document provides a comprehensive overview of this proposed mechanism, the underlying chemical principles, and the experimental methodologies required for its validation.

Introduction: Chemical Identity and Therapeutic Potential

This compound is a molecule of interest in medicinal chemistry due to its structural similarities to established therapeutic agents.

  • Molecular Structure: The compound is characterized by three key domains:

    • An aromatic thiophene ring , which provides the necessary lipophilicity to cross neuronal membranes. The presence of a sulfur-containing thiophene ring, as opposed to a benzene ring, can influence the compound's lipid solubility and metabolic profile, potentially offering advantages in terms of potency and safety.[1]

    • An intermediate ester chain , which connects the lipophilic and hydrophilic parts of the molecule. Ester-linked local anesthetics are typically metabolized by plasma esterases, leading to a shorter duration of action compared to their amide-linked counterparts.[1][2]

    • A tertiary amine (diethylaminoethyl) group , which is the hydrophilic portion. This group can exist in both a charged (protonated) and uncharged (neutral) form, a property that is crucial for its mechanism of action.[3]

The therapeutic potential of this compound lies primarily in its presumed local anesthetic properties. Thiophene derivatives have been synthesized and evaluated for local anesthetic and antiarrhythmic activities, with some showing efficacy comparable to established drugs like lidocaine.[4] Beyond local anesthesia, various thiophene-2-carboxamide derivatives have been explored for a range of biological activities, including antibacterial, antioxidant, and anticancer effects, suggesting a broader therapeutic potential for this class of molecules.[5][6]

Proposed Molecular Mechanism of Action

The principal mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in excitable cells, particularly neurons.[1][3]

Primary Molecular Target: Voltage-Gated Sodium Channels

VGSCs are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. By blocking these channels, this compound is proposed to prevent depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses.[2][3]

The action of local anesthetics is "use-dependent," meaning they have a higher affinity for sodium channels that are in the open or inactivated states, rather than the resting state.[2][3] This is because the binding site for most local anesthetics is located within the inner pore of the channel, which is more accessible when the channel is open.[2]

The Hydrophilic and Hydrophobic Pathways of Action

The dual solubility of local anesthetics, conferred by their lipophilic and hydrophilic moieties, allows them to interact with VGSCs through two primary pathways:

  • The Hydrophilic Pathway (Use-Dependent Block): This is the predominant pathway.

    • In the extracellular space, the tertiary amine of the molecule is in equilibrium between its protonated (cationic) and unprotonated (neutral) forms.

    • The neutral, lipid-soluble form passively diffuses across the neuronal membrane into the cytoplasm.

    • Once inside the acidic cytoplasm, the equilibrium shifts, and the molecule becomes protonated.

    • This cationic form then enters the open sodium channel from the intracellular side and binds to a specific receptor site within the channel's pore.

    • This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and its subsequent opening in response to a stimulus.[2][3]

  • The Hydrophobic Pathway: Some local anesthetic molecules may reach the receptor site by partitioning directly into the lipid membrane and accessing the channel from within the membrane. This pathway is thought to contribute to the tonic (resting state) block.

The following diagram illustrates the proposed hydrophilic pathway of action for this compound.

G cluster_extracellular Extracellular Fluid cluster_membrane Neuronal Membrane cluster_intracellular Cytoplasm Drug_Uncharged_Ext Drug (Uncharged) Drug_Charged_Ext Drug-H+ (Charged) Drug_Uncharged_Ext->Drug_Charged_Ext Equilibrium Drug_Uncharged_Int Drug (Uncharged) Drug_Uncharged_Ext->Drug_Uncharged_Int Diffusion Na_Channel Voltage-Gated Na+ Channel (Resting) Na_Channel_Open Na+ Channel (Open) Na_Channel->Na_Channel_Open Depolarization Na_Channel_Open->Na_Channel Repolarization Na_Channel_Inactive Na+ Channel (Inactive/Blocked) Na_Channel_Open->Na_Channel_Inactive Blockade Na_Channel_Inactive->Na_Channel Repolarization (Inhibited) Drug_Charged_Int Drug-H+ (Charged) Drug_Uncharged_Int->Drug_Charged_Int Equilibrium Drug_Charged_Int->Na_Channel_Open Binds to open channel

Caption: Proposed hydrophilic pathway for sodium channel blockade.

Pharmacological Effects

The blockade of VGSCs by this compound is expected to produce a cascade of effects at the cellular and systemic levels.

  • Cellular Effects:

    • Decrease in the rate and degree of depolarization of the nerve membrane.

    • Increase in the threshold for electrical excitability.

    • Slowing of impulse conduction.

    • Ultimately, complete failure to generate an action potential.

  • Systemic Effects:

    • Local Anesthesia: The primary and intended effect is the reversible blockade of nerve conduction in a localized area, leading to a loss of sensation (pain, temperature, touch).

    • Potential Antiarrhythmic Effects: Since the electrical activity of the heart is also dependent on sodium channels, this compound could exhibit antiarrhythmic properties, similar to other local anesthetics like lidocaine. Indeed, some thiophene derivatives have been shown to possess both local anesthetic and antiarrhythmic activity, sometimes through a dual mechanism of blocking both Na+ and Ca2+ channels.[4]

Experimental Validation and Protocols

To rigorously validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To directly measure the effect of the compound on the ionic currents flowing through voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp

  • Cell Preparation: Isolate neurons from a relevant source, such as dorsal root ganglia (DRG) for pain research, or use a cell line that expresses a specific subtype of sodium channel (e.g., HEK293 cells transfected with Nav1.7).

  • Recording: A glass micropipette filled with a conductive salt solution is sealed onto the surface of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: A series of voltage steps are applied to the cell membrane to elicit sodium currents.

  • Drug Application: The compound is applied to the cell via a perfusion system at varying concentrations.

  • Data Analysis: The amplitude of the sodium current before and after drug application is measured. The concentration-response curve is then plotted to determine the IC50 (the concentration at which 50% of the current is inhibited). Use-dependency can be tested by applying the drug during trains of depolarizing pulses.

In Vivo Models of Anesthesia

Objective: To assess the anesthetic efficacy of the compound in a living organism.

Methodology: Rat Sciatic Nerve Block Model

  • Animal Preparation: Anesthetize a rat according to approved animal care protocols.

  • Nerve Exposure: Surgically expose the sciatic nerve in the thigh.

  • Drug Administration: Inject a solution of this compound directly onto the exposed nerve.

  • Sensory and Motor Testing: At regular intervals, assess the degree of sensory and motor blockade. Sensory block can be tested by applying a noxious stimulus (e.g., a tail pinch) and observing for a withdrawal reflex. Motor block can be assessed by observing the animal's ability to move its hind limb.

  • Data Analysis: The onset, duration, and depth of the anesthetic block are recorded and compared to a control group (e.g., saline injection) and a positive control (e.g., lidocaine).

The following diagram outlines the workflow for validating the proposed mechanism.

G cluster_validation Mechanism Validation Workflow Compound 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate In_Vitro In Vitro Studies (Cellular Level) Compound->In_Vitro In_Vivo In Vivo Studies (Organism Level) Compound->In_Vivo Patch_Clamp Whole-Cell Patch-Clamp on Neurons In_Vitro->Patch_Clamp Binding_Assay Radioligand Binding Assay (Na+ Channel) In_Vitro->Binding_Assay Nerve_Block Rat Sciatic Nerve Block Model In_Vivo->Nerve_Block Toxicity_Study Systemic Toxicity and Efficacy In_Vivo->Toxicity_Study Confirmation Confirmation of Na+ Channel Blockade Patch_Clamp->Confirmation Binding_Assay->Confirmation Efficacy Demonstration of Anesthetic Efficacy Nerve_Block->Efficacy Toxicity_Study->Efficacy

Caption: Experimental workflow for mechanism validation.

Conclusion

Based on a thorough analysis of its chemical structure and comparison with known local anesthetics, this compound is proposed to function as a voltage-gated sodium channel blocker. This mechanism involves the entry of the uncharged molecule into the neuron, followed by protonation and subsequent binding to the inner pore of the open sodium channel, leading to a state-dependent blockade of nerve impulse propagation. While this remains a hypothesized mechanism, it is grounded in well-established pharmacological principles and provides a solid framework for future experimental investigation. The protocols outlined in this guide offer a clear path to validating its anesthetic properties and elucidating the finer details of its interaction with its molecular target.

References

  • Al-Obaid, A. M., & El-Subbagh, H. I. (1998). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. PubMed, 9476256.
  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chapman, N. B., & Clarke, K. (1955). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society (Resumed), 1424-1428.
  • Life in the Fastlane (LITFL). (2021). Local Anaesthetics - Part One. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium thiopental. Retrieved from [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

  • Budea, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5183. [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene-2-carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Retrieved from [Link]

  • PubMed. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Thiophene-Based Carboxamides

The intersection of heterocyclic chemistry and medicinal science has yielded a rich tapestry of pharmacologically active molecules. Among these, the thiophene-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This guide focuses on the structural analogs of 2-(diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate, a molecule that marries the well-established pharmacophore of a procaine-like amino ester with the adaptable thiophene moiety.

This document is crafted for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental design, from synthetic strategy to biological evaluation. We will dissect the molecule's core components, explore the rationale behind its structural modifications, and delve into the mechanistic underpinnings of its biological activities. Every claim is substantiated with citations to peer-reviewed literature, ensuring a foundation of scientific integrity.

The Core Moiety: A Synthesis of Functionality

The parent compound, this compound, is a fascinating molecular chimera. Its structure can be deconstructed into three key components:

  • The Thiophene Head: A five-membered aromatic heterocycle containing a sulfur atom. The electron-rich nature of the thiophene ring allows for diverse chemical modifications and plays a crucial role in receptor interactions.[1][2]

  • The Benzoate Core: A central phenyl ring functionalized with an amide linkage and an ester group. This core acts as a rigid scaffold, orienting the other functional groups in a specific spatial arrangement.

  • The Amino Ester Tail: A 2-(diethylamino)ethyl ester group, identical to the hydrophilic portion of the local anesthetic procaine.[3][4] This imparts specific physicochemical properties, influencing solubility, cell permeability, and potential interactions with ion channels.

The synthesis of the parent compound is conceptually straightforward, predicated on the formation of an amide bond between two key precursors: 2-(diethylamino)ethyl 4-aminobenzoate (procaine) and an activated form of thiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of the Parent Compound

This protocol outlines a plausible and widely applicable synthetic route.

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine)

A well-established method for the synthesis of procaine is the esterification of 4-aminobenzoic acid or the transesterification of its ethyl ester (benzocaine). A modern, efficient approach utilizes microwave-assisted synthesis.[5]

  • Reactants: Ethyl 4-aminobenzoate (benzocaine) (1.0 eq), 2-(diethylamino)ethanol (1.0 eq), and sodium ethoxide (1.0 eq).

  • Procedure:

    • Suspend ethyl 4-aminobenzoate in 2-(diethylamino)ethanol and sodium ethoxide in a microwave-safe vessel.

    • Subject the mixture to microwave irradiation (e.g., 700W) for a short duration (e.g., 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the crude product is purified. This can be achieved by suspending the solidified product in hot water, treating with activated charcoal, and filtering.

    • Cooling the filtrate will precipitate pure procaine as white crystals, which are then collected by filtration and dried.

Step 2: Acylation with Thiophene-2-carbonyl chloride

The final step involves the formation of the amide linkage.

  • Reactants: 2-(Diethylamino)ethyl 4-aminobenzoate (procaine) (1.0 eq) and thiophene-2-carbonyl chloride (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve procaine and the base in the chosen solvent and cool the mixture in an ice bath.

    • Add a solution of thiophene-2-carbonyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Design Rationale for Structural Analogs: A Journey into Bioisosterism and SAR

The development of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the parent compound, analog design can be systematically approached by modifying each of the three core components.

The Thiophene Head: Bioisosteric Replacement and Substitution

The thiophene ring is often considered a bioisostere of a phenyl ring.[1][6][7] This means that replacing a benzene ring with a thiophene ring in a drug molecule can result in similar biological activity, but with potentially altered physicochemical properties that can be advantageous. The sulfur atom in thiophene can participate in hydrogen bonding, which may influence receptor binding and solubility.[1]

Structural Modifications:

  • Substitution on the Thiophene Ring: The introduction of substituents at the 3, 4, and 5-positions of the thiophene ring can profoundly impact biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, influencing its interaction with biological targets.[1][2]

  • Bioisosteric Replacement of the Thiophene Ring: Replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) or even a substituted phenyl ring allows for a systematic exploration of the role of the heteroatom and the ring's electronic nature on activity.

The Benzoate Core: Scaffolding for Activity

The central benzoate ring serves as a scaffold, and its substitution pattern can influence the overall conformation of the molecule and its interaction with target proteins.

Structural Modifications:

  • Substitution on the Benzene Ring: Introducing substituents on the benzene ring can alter the molecule's lipophilicity and electronic properties. For instance, in related local anesthetics, substitutions on the aromatic ring are known to affect potency and duration of action.[8]

  • Isosteric Replacement of the Amide Linker: The amide bond can be replaced with other isosteric groups such as a sulfonamide, urea, or a reversed amide to explore the importance of the hydrogen bonding capabilities and conformational rigidity of this linker.

The Amino Ester Tail: Modulating Pharmacokinetics and Potency

The 2-(diethylamino)ethyl ester tail is a classic feature of many local anesthetics and other drugs, influencing water solubility and interaction with ion channels.

Structural Modifications:

  • Variation of the Amino Group: The diethylamino group can be replaced with other secondary or tertiary amines (e.g., dimethylamino, piperidino, morpholino) to modulate basicity and steric bulk, which can affect receptor binding and pKa.

  • Alteration of the Alkyl Chain Length: The length of the ethyl chain can be varied to investigate the optimal distance between the ester and the amino group for biological activity.

  • Ester to Amide Conversion: The ester linkage is susceptible to hydrolysis by esterases in the plasma, which can lead to a short duration of action. Replacing the ester with a more stable amide linkage can significantly prolong the drug's half-life.

Biological Activities and Therapeutic Potential

Thiophene-2-carboxamide derivatives are a wellspring of diverse biological activities. Based on the structural components of the parent compound, two primary therapeutic areas of interest emerge: local anesthesia and anticancer activity.

Local Anesthetic Potential: A Procaine-like Heritage

The presence of the 2-(diethylamino)ethyl 4-aminobenzoate substructure, which is the structure of procaine, strongly suggests potential local anesthetic activity.[3][4][9] Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain.[3][9]

Structure-Activity Relationship (SAR) for Local Anesthetic Activity:

  • Lipophilicity: Increased lipophilicity of the aromatic portion (the thiophene and benzoate rings) generally correlates with increased potency and duration of action.[8]

  • Hydrophilic Amine: The tertiary amine is crucial for the molecule to exist in both a lipid-soluble (neutral) form to cross the nerve membrane and a water-soluble (protonated) form to bind to the sodium channel from the intracellular side. The pKa of the amine influences the onset of action.[8]

  • Intermediate Chain: The nature and length of the linker between the aromatic core and the amine affect the molecule's potency and metabolism. Ester-type local anesthetics like procaine are generally shorter-acting due to hydrolysis by plasma esterases.[3]

Experimental Protocol: Evaluation of Local Anesthetic Activity

  • In Vitro Sciatic Nerve Block Model: [10]

    • Isolate the sciatic nerve from a frog or rat.

    • Mount the nerve in a chamber where it can be stimulated electrically and the compound action potential recorded.

    • Bathe the nerve in a solution containing the test compound at various concentrations.

    • Measure the decrease in the amplitude of the compound action potential over time to determine the onset and degree of nerve block.

  • In Vivo Mouse Tail-Flick Test: [11]

    • Inject the test compound subcutaneously at the base of a mouse's tail.

    • At various time points, apply a noxious thermal stimulus to the tail and measure the latency for the mouse to "flick" its tail away.

    • An increase in the tail-flick latency indicates an analgesic effect.

Anticancer Activity: A Prominent Feature of Thiophene Derivatives

A vast body of research highlights the potent anticancer activity of thiophene-based compounds.[1][5][6][7][12][13][14][15][16] These molecules can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][7]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell growth and survival, such as VEGFR-2 and Akt.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial function.[5][12]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.[5]

Experimental Protocol: In Vitro Anticancer Activity Screening

  • MTT Cell Viability Assay: [12][15][16]

    • Seed cancer cell lines (e.g., HepG2, PC-3) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of thiophene-2-carboxamides is highly dependent on their substitution patterns.

Structural Modification Observation Reference(s)
Substitution on the thiophene ringThe nature and position of substituents significantly impact activity. Electron-withdrawing or donating groups can modulate the electronic properties and binding affinity.[1][7]
Amide substituentThe nature of the group attached to the amide nitrogen is critical for activity. Aromatic and heterocyclic substituents have shown significant potency.
Overall molecular shape and polarityThe three-dimensional structure and physicochemical properties, such as polar surface area, are important for target engagement and cell permeability.

Mechanistic Insights: A Focus on Anticancer Signaling Pathways

Given the extensive research on the anticancer properties of thiophene derivatives, we will illustrate a potential mechanism of action through a representative signaling pathway. Many of these compounds have been shown to interfere with the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation and is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiophene_Analog 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate Analog Thiophene_Analog->Akt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates

Caption: A potential mechanism of anticancer action via inhibition of the PI3K/Akt signaling pathway.

In this proposed mechanism, the thiophene analog inhibits the activation of Akt (also known as Protein Kinase B). This inhibition prevents the downstream activation of mTORC1, a key promoter of cell proliferation. Furthermore, the inhibition of Akt relieves the suppression of the pro-apoptotic protein Bad, allowing it to inhibit the anti-apoptotic protein Bcl-2. This, in turn, leads to the activation of Caspase-9 and the initiation of the apoptotic cascade, ultimately resulting in cancer cell death.

Conclusion and Future Directions

The structural framework of this compound represents a fertile ground for the development of novel therapeutic agents. The convergence of a local anesthetic-like moiety with a versatile thiophene-2-carboxamide core opens up avenues for creating dual-action drugs or compounds with highly optimized activity in a single therapeutic area.

Future research should focus on the systematic synthesis and evaluation of a library of analogs based on the design principles outlined in this guide. A comprehensive understanding of the structure-activity relationships, coupled with detailed mechanistic studies, will be paramount in unlocking the full therapeutic potential of this promising class of compounds. The integration of computational modeling and in vitro and in vivo testing will undoubtedly accelerate the journey from the laboratory bench to clinical application.

References

  • Mishra, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Mini Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. MedChemComm, 6(7), 1335-1342. [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9222-9230. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5393. [Link]

  • Semantic Scholar. (n.d.). A Review on Anticancer Activities of Thiophene and its Analogs. Semantic Scholar. [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Nanomaterials, 9(1), 69. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6065-6082. [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. Archiv der Pharmazie, 333(1), 24-30. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8984. [Link]

  • Roth, B. L., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2894-2903. [Link]

  • Kuehnhanss, G., et al. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • Infantes-García, L., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(12), 8031-8051. [Link]

  • Anania, V., & Desaulniers, C. (1981). [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve]. Bollettino della Societa italiana di biologia sperimentale, 57(23), 2351-2356. [Link]

  • BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]

  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Du, Q., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41336-41350. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]

  • Grant, G. J., & Bansinath, M. (2001). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. Anesthesia & Analgesia, 92(3), 713-717. [Link]

  • Yagiela, J. A., & Madsen, W. C. (1982). A new in vivo method for quantitatively evaluating local anesthetics. Journal of Dental Research, 61(1), 23-27. [Link]

  • Du, Q., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41336-41350. [Link]

  • Pukkanasut, P., et al. (2025). Design, Synthesis, and Evaluation of Sodium Channel Blockers with Anti-invasive Activities in Medullary Thyroid Cancer. ACS Medicinal Chemistry Letters, 16(5), 766-775. [Link]

  • ResearchGate. (n.d.). Visualization of active compounds‒potential targets‒signaling pathways:... ResearchGate. [Link]

  • Mishra, R., et al. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 26(23), 7166. [Link]

  • Azamatov, A. A., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules, 28(2), 569. [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology. [Link]

  • Choi, H. G., et al. (2001). Preparation and evaluation of procaine gels for the enhanced local anesthetic action. International Journal of Pharmaceutics, 214(1-2), 59-66. [Link]

  • El-Gamal, M. I., et al. (2023). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. Cancers, 15(13), 3330. [Link]

  • Musso, N., et al. (2022). Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials. International Journal of Molecular Sciences, 23(21), 13192. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Sodium Channel Blockers with Anti-invasive Activities in Medullary Thyroid Cancer. ResearchGate. [Link]

  • Restrepo, J., et al. (2015). Periodic Classification of Local Anaesthetics (Procaine Analogues). Entropy, 17(12), 8024-8041. [Link]

  • Suzuki, S., et al. (1998). Use of the derivatizing agent 4-aminobenzoic acid 2-(diethylamino)ethyl ester for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 33(11), 1106-1113. [Link]

  • Waelbroeck, M., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][12]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. PubChem. [Link]

  • Frontiers. (n.d.). Integrating single-cell RNA sequencing with spatial transcriptomics reveal the fibrosis-related genes in hepatocellular carcinoma. Frontiers. [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. PubChem. [Link]

  • PubChem. (n.d.). 4-Amino-2-[2-(diethylamino)ethyl]benzoic acid;2-(diethylamino)ethyl 4-aminobenzoate. PubChem. [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. PubChem. [Link]

Sources

The Pharmacological Versatility of Thiophene Carboxamides: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design and discovery of novel therapeutic agents. Its unique electronic properties, including aromaticity and the ability of the sulfur atom to engage in various non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry. When coupled with a carboxamide functional group, the resulting thiophene carboxamide core offers a versatile platform for developing compounds with a wide spectrum of biological activities. The planarity of the thiophene ring enhances binding to biological receptors, while the carboxamide group provides a key hydrogen bonding motif, crucial for molecular recognition. This technical guide provides an in-depth exploration of the significant biological activities of thiophene carboxamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer effects of thiophene carboxamides are attributed to several key mechanisms, including the inhibition of crucial enzymes involved in tumor progression, disruption of the cellular cytoskeleton, and the induction of programmed cell death (apoptosis).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis.[4]

Signaling Pathway: VEGFR-2 Inhibition by Thiophene Carboxamides

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiophene_Carboxamide Thiophene Carboxamide Derivative Thiophene_Carboxamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Tubulin_Inhibition Thiophene_Carboxamide Thiophene Carboxamide Derivative Tubulin α/β-Tubulin Dimers Thiophene_Carboxamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Thiophene_Carboxamide->Microtubule Inhibits Tubulin->Microtubule Leads to Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Affects Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin polymerization inhibitors.

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis. Thiophene carboxamides have been shown to trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-7, a decrease in the mitochondrial membrane potential, and alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. [2][5]

Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to characterize the anticancer potential of thiophene carboxamide derivatives.

The initial screening of anticancer activity is typically performed using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Reported IC50 Values of Selected Thiophene Carboxamide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B (Liver)5.46[6][7]
2e Hep3B (Liver)12.58[6][7]
7f HT-29 (Colon)2.18[8]
7f MCF-7 (Breast)4.25[8]
5b MCF-7 (Breast)0.09[8]
5c HepG2 (Liver)0.72[8]
VIIa (COX-2 inhibition)0.29[9]
21 (Tubulin Polymerization)-[5]
5 VEGFR-20.59[10]
21 VEGFR-21.29[10]
14d VEGFR-20.191[3]
MB-D2 A375 (Melanoma)-[2]
MB-D2 HT-29 (Colon)-[2]
MB-D2 MCF-7 (Breast)-[2]

Note: '-' indicates that the specific IC50 value was not provided in the cited abstract, although significant activity was reported.

Flow cytometry is a powerful technique to assess the effect of a compound on the cell cycle. Cells are treated with the thiophene carboxamide derivative, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Analysis Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with Thiophene Carboxamide Derivative Cell_Culture->Treatment Harvest 3. Harvest and Fix Cells (e.g., with Ethanol) Treatment->Harvest Staining 4. Stain with Propidium Iodide and RNase Treatment Harvest->Staining Flow_Cytometry 5. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 6. Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Several assays can be employed to confirm the induction of apoptosis:

  • Caspase-3/7 Activity Assay: This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to the activity of these executioner caspases.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The lipophilic cationic dye JC-1 is commonly used to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency and selectivity of thiophene carboxamide derivatives. Key structural modifications that have been shown to influence activity include:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact activity. For instance, the presence of a carboxamide group at the 3-position is often crucial, while substitutions at the 2- and 5-positions can be varied to modulate potency and selectivity. [11]* The Carboxamide Linker: The amide bond is a key pharmacophoric feature. Modifications to the substituents on the amide nitrogen can influence binding to target proteins.

  • Aryl Substituents: The presence of specific aryl groups attached to the thiophene core or the carboxamide nitrogen is often critical for activity. For example, in tubulin inhibitors, a trimethoxyphenyl moiety or similar structures are often incorporated to mimic the binding of combretastatin A-4. [6]The alkyl chain in the tail part of some analogs also plays an essential role in their activity. [12]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Thiophene carboxamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene carboxamides are still under investigation, but several modes of action have been proposed.

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, conferring resistance. Some thiophene carboxamide derivatives have been shown to inhibit the function of efflux pumps, such as the AcrAB-TolC system in Escherichia coli. [14][15]By blocking these pumps, the intracellular concentration of the antimicrobial agent can be increased, restoring its efficacy.

The integrity of the bacterial cell membrane is essential for cell viability. Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to the leakage of intracellular components and cell death. [16][17]

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of thiophene carboxamide derivatives is primarily assessed by determining their minimum inhibitory concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution: Dissolve the thiophene carboxamide derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Reported MIC Values of Selected Thiophene Carboxamide Derivatives against Pathogenic Microorganisms

Compound IDMicroorganismMIC (µg/mL)Reference
7b Staphylococcus aureus-[18]
7b Bacillus subtilis-[18]
7b Pseudomonas aeruginosa-[18]
4a ESBL-producing E. coli-[15]
4c ESBL-producing E. coli-[15]
17 Clostridium difficile2-4[19]
4 Colistin-resistant A. baumannii16[16]
5 Colistin-resistant A. baumannii16[16]
8 Colistin-resistant A. baumannii32[16]
4 Colistin-resistant E. coli8[16]
5 Colistin-resistant E. coli32[16]
8 Colistin-resistant E. coli32[16]

Note: '-' indicates that the specific MIC value was not provided in the cited abstract, although significant activity was reported.

Structure-Activity Relationship (SAR) Studies

The antimicrobial activity of thiophene carboxamides is influenced by their structural features:

  • Substituents on the Thiophene Ring: The presence of electron-withdrawing groups on the thiophene ring can enhance antimicrobial activity. [13]* The Carboxamide Moiety: The nature of the substituents on the carboxamide nitrogen can modulate the spectrum of activity.

  • Fused Ring Systems: Thiophene carboxamides fused with other heterocyclic rings, such as pyrimidines, have shown potent antimicrobial effects. [13]

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Thiophene carboxamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. [20]Several thiophene carboxamide derivatives have been developed as selective COX-2 inhibitors. [9][21]

Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition

COX2_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Converted by COX-2 Thiophene_Carboxamide Thiophene Carboxamide Derivative Thiophene_Carboxamide->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Sources

Methodological & Application

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of a Homogeneous Luminescent In Vitro Assay to Determine the Potency of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate Against Epidermal Growth Factor Receptor (EGFR) Kinase

Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents targeting diverse biological pathways, including cancer and inflammation[1][2][3]. The compound this compound, hereafter referred to as Compound TCB, incorporates this key moiety. While its specific biological target is under investigation, its structural elements suggest a potential interaction with ATP-binding sites, a characteristic feature of protein kinase inhibitors[4].

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation[5]. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention[6][7]. This application note provides a comprehensive, field-proven protocol for the development and validation of a robust in vitro assay to quantify the inhibitory potency of Compound TCB against EGFR kinase.

We describe a homogeneous, luminescence-based assay methodology that measures the consumption of ATP during the kinase reaction. This format, exemplified by Promega's Kinase-Glo® platform, is highly amenable to high-throughput screening (HTS) and offers superior sensitivity and a wide dynamic range[8][9][10]. The central principle is that as EGFR phosphorylates its substrate, ATP is converted to ADP. The amount of ATP remaining in the reaction is inversely proportional to kinase activity[11]. A luciferase-based reagent is added to quantify the remaining ATP, generating a luminescent signal that serves as the assay readout.

Scientific Principles of the Assay

The assay quantifies EGFR kinase activity by measuring ATP consumption. The kinase reaction involves the transfer of the γ-phosphate from ATP to a specific tyrosine residue on a synthetic peptide substrate. The reaction can be summarized as:

EGFR + Substrate-Peptide + ATP → EGFR + Substrate-Peptide-PO₄ + ADP

After a defined reaction period, a kinase detection reagent is added. This reagent serves two functions: 1) it stops the enzymatic reaction by chelating the divalent cations (e.g., Mg²⁺) required for kinase activity, and 2) it initiates a luciferase-luciferin reaction that uses the remaining ATP to produce a stable, "glow-type" luminescent signal[9][10].

ATP + D-Luciferin + O₂ --(Ultra-Glo™ Luciferase)--> Oxyluciferin + AMP + PPi + Light

The intensity of the luminescent signal is directly proportional to the concentration of ATP remaining. Therefore, a potent inhibitor of EGFR, such as Compound TCB is hypothesized to be, will result in less ATP consumption and consequently, a higher luminescent signal.

Causality Behind Experimental Design Choices:
  • Choice of Kinase Construct: A recombinant, purified human EGFR kinase domain is used to ensure the assay specifically measures direct inhibition of the enzyme, eliminating confounding factors from other cellular components.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis-Menten constant (Kₘ) for EGFR. This ensures the assay is sensitive to ATP-competitive inhibitors. Testing at this concentration provides a standardized condition for comparing the potency of different compounds[12].

  • Homogeneous Format: A "mix-and-read" format is chosen for its simplicity and reduced handling steps, which minimizes variability and makes it ideal for automation and high-throughput applications[11][13].

Visualizing the EGFR Signaling Pathway & Assay Workflow

The following diagrams illustrate the biological context and the experimental procedure.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds & Activates TCB Compound TCB (Hypothesized Inhibitor) TCB->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized mechanism of Compound TCB inhibiting the EGFR signaling pathway.

Assay_Workflow start Start: 384-Well Plate step1 1. Dispense Compound TCB (Serial Dilution) & Controls start->step1 step2 2. Add EGFR Enzyme & Peptide Substrate Mix step1->step2 step3 3. Initiate Reaction: Add ATP Solution step2->step3 step4 4. Incubate at Room Temp (e.g., 60 minutes) step3->step4 step5 5. Terminate & Detect: Add Kinase-Glo® Reagent step4->step5 step6 6. Incubate at Room Temp (10 minutes, stabilize signal) step5->step6 step7 7. Read Luminescence (Plate Reader) step6->step7 end End: Data Analysis (IC50 Calculation) step7->end

Caption: Step-by-step workflow for the EGFR kinase inhibition assay.

Detailed Experimental Protocol

Part 1: Materials & Reagents
Item Supplier (Example) Catalog # (Example)
Recombinant Human EGFR, Kinase DomainPromegaV6071
Poly(Glu,Tyr) 4:1 Peptide SubstrateSigma-AldrichP0275
Kinase-Glo® Luminescent Kinase AssayPromegaV6711
ATP, Disodium SaltSigma-AldrichA2383
Tris-HCl, 1M Solution (pH 7.5)Thermo Fisher15567027
MgCl₂, 1M SolutionThermo FisherAM9530G
Bovine Serum Albumin (BSA), 10%Thermo Fisher15260037
Dithiothreitol (DTT), 1MThermo FisherR0861
DMSO, AnhydrousSigma-Aldrich276855
Solid White, Low-Volume 384-Well PlatesCorning3572
Multichannel Pipettes & Tips------
Plate LuminometerBMG LabtechCLARIOstar
Part 2: Reagent Preparation
  • 1X Kinase Reaction Buffer:

    • Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Immediately before use, add DTT to a final concentration of 0.5 mM.

  • Compound TCB Serial Dilution:

    • Prepare a 10 mM stock solution of Compound TCB in 100% DMSO.

    • Perform a serial 1:3 dilution in 100% DMSO to create a 10-point dose-response curve (e.g., from 10 mM down to 0.5 µM).

    • Create an intermediate dilution plate by diluting these DMSO stocks 1:50 into 1X Kinase Reaction Buffer. This results in a 2% final DMSO concentration in the assay, which is generally well-tolerated by enzymes.

  • 2X EGFR/Substrate Mix:

    • Dilute the EGFR enzyme stock and the peptide substrate in 1X Kinase Reaction Buffer to achieve a 2X final concentration (e.g., 2 ng/µL EGFR and 0.4 mg/mL peptide). The optimal concentration should be determined empirically during assay development.

  • 2X ATP Solution:

    • Dilute the ATP stock in 1X Kinase Reaction Buffer to achieve a 2X final concentration. This concentration should be at the Kₘ of ATP for EGFR (typically ~20 µM, resulting in a 2X solution of 40 µM).

Part 3: Assay Procedure

The following procedure is for a 10 µL final reaction volume in a 384-well plate.

  • Compound Dispensing: Add 2.5 µL of the intermediate compound dilutions (from Part 2, Step 2) to the wells of a solid white 384-well plate.

    • High Control (0% Inhibition): Add 2.5 µL of buffer containing 2% DMSO.

    • Low Control (100% Inhibition): Add 2.5 µL of a known potent EGFR inhibitor (e.g., Staurosporine at 20 µM) or buffer without enzyme.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2X EGFR/Substrate Mix (from Part 2, Step 3) to all wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X ATP Solution (from Part 2, Step 4) to all wells to start the kinase reaction.

  • Kinase Reaction: Mix the plate gently for 1 minute. Cover and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection: Add 10 µL of reconstituted Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Mix the plate for 2 minutes on a plate shaker, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis & Interpretation

  • Normalization: The raw luminescence data (RLU - Relative Light Units) is normalized to percent inhibition using the high and low controls.

    % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of Compound TCB concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay Validation: A Self-Validating System

To ensure the assay is robust, reliable, and suitable for screening, key performance metrics must be evaluated[14]. The Z'-factor is a statistical parameter that is critical for assessing the quality of a high-throughput assay[15][16][17].

Z'-Factor Calculation:

The Z'-factor measures the separation between the high and low signal distributions, taking into account the data variation.

Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

Where SD is the standard deviation.

Assay Performance & Acceptance Criteria
Parameter Formula / Method Acceptance Criterion Interpretation
Z'-Factor 1 - (3*(SD_high + SD_low)) /Mean_high - Mean_low
Signal-to-Background (S/B) Mean_high_control / Mean_low_control> 5 Indicates a sufficient dynamic range for the assay.
IC₅₀ Reproducibility Calculate IC₅₀ from ≥ 3 independent runs< 2-fold variation Demonstrates the consistency and reliability of the potency measurement.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Wodarczyk, C. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(2), 31-52. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • BMG Labtech. (2025). The Z prime value (Z'). Retrieved from [Link]

  • Patil, S. A., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem. [Link]

  • Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Guéret, S. M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. [Link]

  • Patil, S. A., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed. [Link]

  • Wang, C., et al. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. European Journal of Medicinal Chemistry, 243, 114728. [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 19-45. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. [Link]

  • Kumari, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Al-Ostath, O. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Cell Cycle Analysis. An-Najah Staff. [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 65-80. [Link]

Sources

The Strategic Intermediate: A Guide to the Synthesis and Application of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within this context, the strategic design and synthesis of key intermediates play a pivotal role in the efficient construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis and potential applications of 2-(Diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate , a versatile intermediate poised at the intersection of established pharmacophores and contemporary drug discovery.

The molecular framework of this intermediate is noteworthy for its amalgamation of two key structural motifs: the 2-(diethylamino)ethyl ester group, characteristic of the local anesthetic procaine, and the thiophene-2-carboxamide moiety. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, contributing to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The strategic incorporation of a thiophene ring into a procaine-like scaffold presents a compelling avenue for the development of new chemical entities with potentially modulated biological activities, improved pharmacokinetic profiles, and novel therapeutic applications.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways to this intermediate and a forward-looking perspective on its utility in the synthesis of advanced pharmaceutical candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 712305-93-6[5]
Molecular Formula C₁₈H₂₂N₂O₃S[5]
Molecular Weight 346.45 g/mol [5]
Physical Form White to yellow solid[5]
Storage Temperature Room temperature[5]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a convergent two-step sequence. This strategy leverages the well-established synthesis of a procaine-related precursor, followed by a robust amidation reaction.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Procaine Base cluster_1 Step 2: Acylation 4-Aminobenzoic acid 4-Aminobenzoic acid Procaine_Base 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine Base) 4-Aminobenzoic acid->Procaine_Base 2-Diethylaminoethanol 2-Diethylaminoethanol Target_Molecule 2-(Diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl chloride Thiophene-2-carbonyl_chloride->Target_Molecule Application_Pathway cluster_0 Potential Modifications & Final Products Intermediate 2-(Diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate Salt_Formation Pharmaceutically Acceptable Salts (e.g., HCl, citrate) Intermediate->Salt_Formation Acid Addition Thiophene_Modification Further Functionalization of the Thiophene Ring (e.g., halogenation, nitration) Intermediate->Thiophene_Modification Electrophilic Substitution Final_Products Novel Bioactive Compounds Salt_Formation->Final_Products Thiophene_Modification->Final_Products

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Functional Inhibitor of Acid Sphingomyelinase

In the landscape of contemporary drug discovery, the identification of novel molecular entities that can modulate key enzymatic pathways is of paramount importance. 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound characterized by a benzothiophene core, a structural motif known for a wide array of pharmacological activities.[1] While specific high-throughput screening (HTS) data for this particular molecule is not extensively documented, its chemical structure—possessing both lipophilic and weakly basic properties—strongly suggests its classification as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this compound and similar compounds as potential FIASMAs through robust high-throughput screening methodologies. We will delve into the mechanism of FIASMAs, the significance of targeting acid sphingomyelinase (ASM), and detailed protocols for both biochemical and cell-based assays.

The Scientific Rationale: Targeting Acid Sphingomyelinase with FIASMAs

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[2] The activation of ASM and the subsequent production of ceramide are pivotal in initiating cellular stress responses, including apoptosis, cell differentiation, and inflammation.[4][5] Consequently, the inhibition of ASM has emerged as a promising therapeutic strategy for a multitude of diseases, such as major depression, Alzheimer's disease, and certain cancers.[2][6]

FIASMAs represent a distinct class of ASM inhibitors.[7] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs that operate through an indirect mechanism.[8][9] Their lipophilic nature allows them to accumulate within the acidic environment of lysosomes, a phenomenon known as "acid trapping."[2] This accumulation leads to the detachment of ASM from the inner lysosomal membrane, followed by its proteolytic degradation and subsequent inactivation.[3][8] This functional inhibition of ASM makes the FIASMA class of compounds a compelling area of research for novel drug development.[6]

Experimental Design for High-Throughput Screening

A successful HTS campaign for identifying and characterizing FIASMAs like this compound requires a multi-faceted approach, incorporating both biochemical and cell-based assays. This dual strategy allows for the direct assessment of enzymatic inhibition and the validation of functional activity within a cellular context.

Diagram: High-Throughput Screening Workflow for FIASMA Discovery

HTS_Workflow cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary Screening (Cell-Based) cluster_3 Phase 4: Lead Optimization A Compound Library Preparation (incl. test compound) B Biochemical ASM Inhibition Assay (Fluorogenic Substrate) A->B C Data Analysis: % Inhibition Calculation B->C D Cherry-pick Primary Hits C->D Identify 'Hits' (>50% Inhibition) E IC50 Determination (Biochemical Assay) D->E F Cell-Based ASM Functional Assay E->F Confirm Potent Inhibitors H Data Analysis: Cellular Potency & Viability F->H G Cytotoxicity Assay G->H I Structure-Activity Relationship (SAR) Studies H->I Validated Hits FIASMA_Mechanism cluster_lysosome Lysosome (Acidic pH) cluster_membrane Lysosomal Membrane ASM Acid Sphingomyelinase (ASM) Degraded_ASM Degraded ASM ASM->Degraded_ASM Proteolytic Degradation FIASMA FIASMA (e.g., Test Compound) FIASMA->ASM Accumulates in lysosome & displaces ASM from membrane

Sources

Application Notes and Protocols for the Quantification of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound with potential applications in pharmaceutical and materials science. Its chemical structure, featuring a thiophene carboxamide linked to a benzoate ester with a diethylaminoethyl chain, suggests its potential for biological activity and unique chemical properties. As with any compound under investigation for potential therapeutic use, robust and reliable analytical methods for its quantification in various matrices are paramount. This document provides detailed application notes and protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international regulatory guidelines.

Chemical and Physical Properties

PropertyValueSource
CAS Number 712305-93-6[Various Chemical Suppliers]
Molecular Formula C₁₈H₂₂N₂O₃S[Various Chemical Suppliers]
Molecular Weight 346.45 g/mol [Various Chemical Suppliers]
Appearance White to yellow solid[Various Chemical Suppliers]

SECTION 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation, identification, and quantification of compounds in a mixture. This method is suitable for routine analysis of bulk drug substances and formulated products where high sensitivity is not the primary requirement. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. The thiophene and benzoate chromophores in the target molecule allow for sensitive detection using a UV detector.

Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the non-polar nature of the analyte. A C18 column is a common first choice for such molecules, offering good retention and resolution. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The pH of the mobile phase is a critical parameter due to the presence of the basic diethylamino group, which will be protonated at acidic pH, affecting retention. A UV wavelength of 254 nm is a common starting point for aromatic compounds, but a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Reference standard of this compound (purity >98%).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined by DAD)

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute to a final concentration within the calibration range using the initial mobile phase.

    • For Formulation: The sample preparation will depend on the formulation matrix. Extraction or dissolution followed by dilution to the appropriate concentration will be necessary.

Workflow Diagram:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock & Working Solutions inject_cal Inject Calibration Standards prep_standard->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample hplc_setup Equilibrate HPLC System hplc_setup->inject_cal hplc_setup->inject_sample gen_curve Generate Calibration Curve inject_cal->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify

Caption: Workflow for HPLC-UV quantification.

Method Validation (as per ICH Q2(R1) Guidelines)[1]

A full validation of the developed method should be performed to ensure its suitability for the intended purpose.[1] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (for formulations), and the analyte spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple injections of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

SECTION 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle and Application

UPLC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of UPLC with the detection capabilities of tandem mass spectrometry. This method is ideal for the quantification of low concentrations of the analyte in complex biological matrices, such as plasma or tissue homogenates, which is crucial for pharmacokinetic and toxicokinetic studies.

Rationale for Method Development

The use of UPLC provides faster analysis times and better resolution compared to conventional HPLC. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (preferably a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: UPLC-MS/MS Quantification in Plasma

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Reference standard of this compound.

  • Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version).

  • Human plasma (or other relevant biological matrix).

UPLC Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of the analyte. For C₁₈H₂₂N₂O₃S (MW 346.45), the precursor ion [M+H]⁺ would be m/z 347.1. Product ions would need to be identified.
Internal Standard MRM To be determined based on the selected IS.

Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

Workflow Diagram for Bioanalytical Method:

Bioanalytical_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is_ppt Add Acetonitrile with Internal Standard (200 µL) plasma_sample->add_is_ppt vortex Vortex (1 min) add_is_ppt->vortex centrifuge Centrifuge (10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM Mode) inject->data_acq quant Quantification using IS data_acq->quant

Caption: Bioanalytical sample preparation and analysis workflow.

Bioanalytical Method Validation (as per FDA Guidelines)[4]

For methods intended to support regulatory filings, validation must be conducted in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] Key parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials and formulations, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated in the user's laboratory to ensure they are fit for their intended purpose and comply with relevant regulatory standards.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Van de Merbel, N. C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Synthetic Overview

The synthesis of this compound can be approached via two primary retrosynthetic routes, each with its own set of challenges and optimization points.

Synthetic_Overview target 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate route_a Route A: Amide Coupling First target->route_a  Retrosynthesis route_b Route B: Esterification First target->route_b  Retrosynthesis intermediate_a 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine Base) route_a->intermediate_a start_b1 Thiophene-2-carboxylic acid (or acyl chloride) route_a->start_b1 Amide Coupling intermediate_b 4-(Thiophene-2-carboxamido)benzoic acid route_b->intermediate_b start_a2 2-(Diethylamino)ethanol route_b->start_a2 Esterification start_a1 4-Aminobenzoic acid intermediate_a->start_a1 Esterification intermediate_a->start_a2 Esterification intermediate_b->start_b1 Amide Coupling start_b2 Methyl/Ethyl 4-aminobenzoate intermediate_b->start_b2 Amide Coupling start_b2->start_a1 Esterification

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Guide: Route A - Amide Coupling as the Final Step

This route first involves the synthesis of 2-(diethylamino)ethyl 4-aminobenzoate (also known as Procaine)[1][2], followed by an amide coupling with an activated thiophene-2-carboxylic acid derivative.

Step 1: Esterification of 4-Aminobenzoic Acid

This is a classic Fischer-Speier esterification.[3][4]

Issue: Low Yield of 2-(Diethylamino)ethyl 4-aminobenzoate

Potential CauseScientific Rationale & Troubleshooting Steps
Incomplete Reaction The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of one reactant is typically used.[5] Action: Use 2-(diethylamino)ethanol as the limiting reagent and a significant excess of 4-aminobenzoic acid, or vice-versa depending on cost and availability. Alternatively, remove water as it forms using a Dean-Stark apparatus.[6]
Catalyst Inactivation The amino group of 4-aminobenzoic acid is basic and will react with the acid catalyst (e.g., H₂SO₄), rendering it inactive for the esterification.[4][5] Action: Use at least a stoichiometric amount of the acid catalyst relative to the 4-aminobenzoic acid to ensure enough free acid is present to catalyze the reaction.[5]
Side Reactions At high temperatures, there is a risk of side reactions, such as the formation of ethers from the alcohol.[7] Action: Maintain a controlled reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.
Product Loss During Workup The product is an amine and can be protonated and become water-soluble if the pH is too low during extraction. Action: During the workup, carefully neutralize the reaction mixture with a base like sodium carbonate until the pH is basic (pH > 8) to ensure the product is in its free base form and precipitates or can be extracted into an organic solvent.[4][8]
Step 2: Amide Coupling with Thiophene-2-carbonyl chloride

This step involves the reaction of the synthesized ester with thiophene-2-carbonyl chloride.

Issue: Low Yield of the Final Product

Potential CauseScientific Rationale & Troubleshooting Steps
Hydrolysis of Acyl Chloride Thiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by moisture in the solvent or on the glassware.[9] Action: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing Side Reactions The acyl chloride can react with any nucleophilic species present. The tertiary amine of the diethylamino group can potentially act as a nucleophile, leading to unwanted byproducts. Action: Add the acyl chloride slowly to the solution of 2-(diethylamino)ethyl 4-aminobenzoate at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[10]
Base Selection A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[10][11] Action: Use a hindered tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used.[12]
Purification Challenges The final product contains a tertiary amine, which can make purification by silica gel chromatography challenging due to streaking. Action: Consider adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent during column chromatography to improve the peak shape. Alternatively, purification can be achieved by recrystallization.

digraph "Troubleshooting_Route_A" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Low Yield in Route A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ester [label="Check Purity of\n2-(Diethylamino)ethyl\n4-aminobenzoate"]; ester_ok [label="Purity >95%"]; ester_bad [label="Purity <95%"]; repurify_ester [label="Action: Repurify Ester\n(Recrystallization or Column)"]; check_amide_conditions [label="Review Amide Coupling Conditions"]; anhydrous [label="Anhydrous Conditions?", shape=diamond, fillcolor="#FBBC05"]; base [label="Appropriate Base?", shape=diamond, fillcolor="#FBBC05"]; temp [label="Low Temperature Addition?", shape=diamond, fillcolor="#FBBC05"]; yes_anhydrous [label="Yes"]; no_anhydrous [label="No"]; yes_base [label="Yes"]; no_base [label="No"]; yes_temp [label="Yes"]; no_temp [label="No"]; action_anhydrous [label="Action: Use Dry Solvents\n& Inert Atmosphere"]; action_base [label="Action: Use DIPEA or TEA"]; action_temp [label="Action: Add Acyl Chloride\nat 0 °C"]; final_check [label="Review Purification Method"]; success [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ester; check_ester -> ester_ok [label="Good"]; check_ester -> ester_bad [label="Poor"]; ester_bad -> repurify_ester; repurify_ester -> check_ester; ester_ok -> check_amide_conditions; check_amide_conditions -> anhydrous; anhydrous -> yes_anhydrous [label="Yes"]; anhydrous -> no_anhydrous [label="No"]; no_anhydrous -> action_anhydrous -> check_amide_conditions; yes_anhydrous -> base; base -> yes_base [label="Yes"]; base -> no_base [label="No"]; no_base -> action_base -> check_amide_conditions; yes_base -> temp; temp -> yes_temp [label="Yes"]; temp -> no_temp [label="No"]; no_temp -> action_temp -> check_amide_conditions; yes_temp -> final_check; final_check -> success; }

Caption: Decision tree for troubleshooting low yields in Route A.

Troubleshooting Guide: Route B - Esterification as the Final Step

This route involves first synthesizing 4-(Thiophene-2-carboxamido)benzoic acid, followed by its esterification with 2-(diethylamino)ethanol.

Step 1: Amide Coupling of a 4-Aminobenzoate Ester

This step requires the coupling of a simple ester of 4-aminobenzoic acid (e.g., the methyl or ethyl ester) with thiophene-2-carboxylic acid, followed by hydrolysis of the ester.

Issue: Low Yield of 4-(Thiophene-2-carboxamido)benzoic acid

Potential CauseScientific Rationale & Troubleshooting Steps
Inefficient Carboxylic Acid Activation Direct amide bond formation between a carboxylic acid and an amine is generally inefficient and requires high temperatures.[13] An activating agent is necessary.[14] Action: Use a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[12][15] These reagents form a highly reactive intermediate with the carboxylic acid.[10]
Racemization (if applicable) While not an issue for this specific achiral molecule, it's a critical consideration in many amide couplings. Some coupling reagents can cause racemization of α-chiral carboxylic acids. Action: For chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides to suppress racemization.[15]
Difficult Ester Hydrolysis The amide group can influence the reactivity of the ester. Standard hydrolysis conditions (e.g., NaOH/H₂O) might be sluggish or lead to side reactions if not optimized. Action: Monitor the hydrolysis carefully by TLC. If the reaction is slow, gentle heating may be required. Ensure complete acidification after hydrolysis to precipitate the carboxylic acid product.
Step 2: Esterification of 4-(Thiophene-2-carboxamido)benzoic acid

This final step is the esterification with 2-(diethylamino)ethanol.

Issue: Low Yield of the Final Product

Potential CauseScientific Rationale & Troubleshooting Steps
Steric Hindrance The substrate, 4-(Thiophene-2-carboxamido)benzoic acid, is bulkier than 4-aminobenzoic acid, which could slow down the esterification reaction. Action: A longer reaction time or a higher reflux temperature may be necessary. Consider using a more reactive derivative of the carboxylic acid, such as its acyl chloride, for the esterification.
Low Nucleophilicity of the Alcohol While 2-(diethylamino)ethanol is a reasonably good nucleophile, its effectiveness can be diminished if it is protonated by the acid catalyst. Action: Similar to the esterification in Route A, ensure sufficient acid catalyst is used to account for protonation of the tertiary amine in the alcohol.
Solubility Issues The starting carboxylic acid may have limited solubility in the alcohol, especially at room temperature. Action: Ensure the reaction is heated to a temperature where the starting material fully dissolves to allow for a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferable?

A1: Route A is often preferred for its simplicity. 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) is a commercially available and relatively inexpensive starting material, which can significantly shorten the synthesis.[1] Route B may be necessary if specific modifications to the 4-(Thiophene-2-carboxamido)benzoic acid intermediate are required before the final esterification.

Q2: I am having trouble preparing thiophene-2-carbonyl chloride. What are the common pitfalls?

A2: Thiophene-2-carbonyl chloride is typically prepared by reacting thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[16] Common issues include:

  • Incomplete reaction: Ensure a slight excess of the chlorinating agent is used and that the reaction is heated (often to reflux) to drive it to completion.[16]

  • Degradation: The product can be sensitive to high temperatures and moisture. It is best to use it immediately after preparation or store it under an inert atmosphere in a refrigerator. Purification is typically done by distillation under reduced pressure.[16]

  • Alternative starting materials: It can also be synthesized from thiophene using phosgene or oxalyl chloride, but these methods can be hazardous and may produce side products.[17][18][19]

Q3: My amide coupling reaction with HATU is giving a low yield. What can I do to improve it?

A3: HATU is a highly effective coupling reagent, but its performance depends on the reaction conditions.

  • Base: A non-nucleophilic base like DIPEA is crucial for the activation step.[15] Ensure you are using at least 2 equivalents of the base.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used.[12]

  • Order of addition: Pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve the yield.

  • Stoichiometry: Ensure you are using at least 1.1 equivalents of both the carboxylic acid and HATU relative to the amine.

Q4: Can I use microwave irradiation to speed up the esterification or amide coupling steps?

A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating both esterification and amide coupling reactions.[2][20] It can significantly reduce reaction times from hours to minutes and often leads to higher yields. It is recommended to start with established microwave protocols for similar reactions and optimize from there.

Q5: My final product seems to be an oil, but the literature reports it as a solid. What should I do?

A5: The physical form of a compound can be highly dependent on its purity. An oily product often indicates the presence of residual solvent or impurities.

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.

  • Purification: Re-purify the material. If column chromatography was used, consider recrystallization from a suitable solvent system. Common solvents for recrystallizing similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Seeding: If you have a small amount of solid material, you can use it to seed the oil to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carbonyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the resulting crude thiophene-2-carbonyl chloride by vacuum distillation to obtain a clear, pale yellow oil.[16]

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved from [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. (n.d.). Retrieved from [Link]

  • Procaine Base: Understanding its Chemical Properties and Pharmaceutical Applications. (n.d.). Retrieved from [Link]

  • US5424476A - Method for preparing amino acid esters - Google Patents. (n.d.).
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024). Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (n.d.). Retrieved from [Link]

  • METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES - European Patent Office - EP 3325476 B1. (n.d.). Retrieved from [Link]

  • US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents. (n.d.).
  • Optimized reaction conditions for the amide formation step. - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ... - Google Patents. (n.d.).
  • Synthesis of Procaine - ResearchGate. (2019). Retrieved from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up - Scirp.org. (n.d.). Retrieved from [Link]

  • Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate) - ResearchGate. (2019). Retrieved from [Link]

  • Uphill battles in amide couplings - amphoteros. (2014). Retrieved from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023). Retrieved from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (2023). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015). Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Increase in Fruity Ester Production during Spine Grape Wine Fermentation by Goal-Directed Amino Acid Supplementation - MDPI. (n.d.). Retrieved from [Link]

  • Show how you would use appropriate acyl chlorides and amines to s... - Pearson. (n.d.). Retrieved from [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Why is my Amide Coupling Not working using Cysteamine? - ResearchGate. (2021). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron | C29H38N4O6S | CID 25195395 - PubChem. (n.d.). Retrieved from [Link]

  • Solved Experiment description: 4-amino-benzoic acid | Chegg.com. (2021). Retrieved from [Link]

  • N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide - PubChem. (n.d.). Retrieved from [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • EP0589784B1 - 2-Ethyl-benzo(b)thiophene derivative, process of its preparation and its use as intermediate for synthesis - Google Patents. (n.d.).
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents. (n.d.).
  • WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents. (n.d.).
  • 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | Axios - Axios Research. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and established formulation strategies for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a white to yellow solid with a molecular weight of 346.45 g/mol . Structurally, it possesses a tertiary amine (diethylamino group), an ester, and an amide linkage. The presence of the diethylamino group, a weak base, is a critical feature to consider for its solubility, as it can be protonated in acidic conditions.

Q2: I'm having trouble dissolving the compound in aqueous buffers. Why is it poorly soluble?

A2: The compound's structure contains several hydrophobic regions, including the thiophene ring, the benzoate ring, and the diethylaminoethyl group. These nonpolar moieties can lead to poor aqueous solubility, a common challenge for over 70% of new chemical entities in drug development pipelines.[1] Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that their absorption is limited by their solubility and dissolution rate.[2]

Q3: What initial steps should I take to attempt solubilization?

A3: Start with a systematic approach. Begin with small quantities of the compound and test a range of solvents with varying polarities. A good starting point is to test solubility in common laboratory solvents like water, ethanol, DMSO, and methanol. Based on the compound's structure, a key initial strategy is to modulate the pH of your aqueous solution.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols to systematically address and overcome solubility challenges.

Issue 1: Inadequate Solubility in Neutral Aqueous Solutions
Q: How can I leverage pH to enhance the solubility of this compound?

A: The Causality Behind pH Adjustment: Your compound has a diethylamino group, which is a tertiary amine and therefore a weak base. In neutral or alkaline aqueous solutions (pH ≥ 7), this group is predominantly in its neutral, uncharged form, contributing to the molecule's overall hydrophobicity and thus low solubility. By lowering the pH, you can protonate this amine group. The resulting positively charged ammonium salt is significantly more polar and will exhibit increased solubility in aqueous media.[2][] This is a fundamental and powerful strategy for ionizable drugs.[2]

Experimental Protocol: pH-Based Solubility Screening
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent where it is freely soluble, such as DMSO or ethanol.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7. Common buffer systems include citrate (pH 2-6) and phosphate (pH 6-8).

  • Solubility Testing: a. Aliquot a small, fixed volume of your stock solution into separate vials. b. Evaporate the organic solvent under a gentle stream of nitrogen or using a vacuum concentrator. This leaves a thin film of the compound. c. Add a fixed volume of each buffer to the vials, creating a range of test concentrations. d. Equilibrate the samples by shaking or rotating them at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification: a. After equilibration, centrifuge the samples to pellet any undissolved compound. b. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the solubility (e.g., in µg/mL) against the pH to determine the optimal pH range for dissolution.

ph_adjustment_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in DMSO/Ethanol aliquot Aliquot stock & evaporate solvent prep_stock->aliquot prep_buffers Prepare buffers (pH 2-7) add_buffer Add buffers to create test concentrations prep_buffers->add_buffer aliquot->add_buffer equilibrate Equilibrate for 24-48h at constant temperature add_buffer->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge quantify Quantify supernatant via HPLC-UV centrifuge->quantify plot Plot Solubility vs. pH quantify->plot

Workflow for pH-based solubility screening.
Issue 2: pH Adjustment Alone is Insufficient or Not Viable
Q: What co-solvents can I use, and how do I determine the right mixture?

A: The Rationale for Co-solvency: When a single solvent is insufficient, a mixture of solvents, or a co-solvent system, can be highly effective.[4][5] Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[6] For your compound, water-miscible organic solvents are ideal candidates.

Recommended Co-solvents & Screening Protocol

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

Table 1: Properties of Common Co-solvents for Solubility Screening

SolventDielectric Constant (20°C)Polarity IndexNotes
Water80.110.2Highly polar, baseline for aqueous solubility.
Ethanol24.65.2Commonly used, good for oral and parenteral formulations.
Propylene Glycol32.06.8Often used in liquid formulations.
PEG 400~12.5-A low-toxicity polymer, good for various routes of administration.
DMSO47.07.2High solubilizing power, primarily for in vitro/preclinical use.

Data sourced from multiple chemical property databases.[7]

Experimental Protocol: Co-solvent System Screening
  • Select Co-solvents: Choose 2-3 co-solvents from the table above (e.g., Ethanol, PG, PEG 400).

  • Prepare Solvent Mixtures: Create a series of binary mixtures with your primary solvent (e.g., water or an acidic buffer identified from the previous step). Typical ratios (v/v) to test are 10%, 20%, 30%, 40%, and 50% co-solvent.

  • Determine Solubility: Use the thin-film method described in the pH screening protocol. Add the different co-solvent mixtures to the dried compound film.

  • Equilibrate and Quantify: Follow the same equilibration and quantification steps (shaking, centrifugation, HPLC analysis) as before.

  • Analyze: Plot solubility against the percentage of co-solvent for each system to identify the most effective co-solvent and the optimal concentration range. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems (e.g., cell-based assays).

Issue 3: Advanced Solubility Enhancement is Required
Q: When should I consider using cyclodextrins?

A: The Mechanism of Cyclodextrin Complexation: If pH and co-solvent strategies are still not meeting your concentration needs, cyclodextrins offer a more advanced solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex."[9][10] This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[8][11] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals due to their cavity size and safety profiles.[]

Experimental Protocol: Cyclodextrin Complexation Screening
  • Select Cyclodextrin: HP-β-CD is an excellent starting point due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions (or in your optimal buffer) of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Phase Solubility Study: a. Add an excess amount of your compound to each cyclodextrin solution. b. Equilibrate the mixtures at a constant temperature for 48-72 hours. c. Centrifuge the samples to pellet undissolved compound. d. Analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

  • Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex. This plot will help you determine the required cyclodextrin concentration to achieve your target compound concentration.

Q: Is creating a nanosuspension a viable option for my experiments?

A: The Principle of Nanosuspensions: A nanosuspension consists of pure, poorly water-soluble drug particles dispersed in a liquid medium, with particle sizes typically below 1 µm (100-400 nm).[13] The significant reduction in particle size leads to a massive increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area enhances the dissolution velocity.[14] It can also increase the saturation solubility of the compound.[13] This technique is particularly useful for compounds that are crystalline and highly insoluble in both aqueous and organic media.[15]

General Workflow for Nanosuspension Preparation
  • Method Selection: The two main approaches are "top-down" (e.g., wet media milling, high-pressure homogenization) and "bottom-up" (e.g., precipitation).[15] Wet media milling is a common and scalable top-down method.

  • Stabilizer Screening: Nanosuspensions are thermodynamically unstable and require stabilizers (surfactants or polymers) to prevent particle aggregation (Ostwald ripening).[16][17] Common stabilizers include Poloxamers, Vitamin E TPGS, and HPMC.

  • Milling/Homogenization: A slurry of the compound, stabilizer, and dispersion medium is subjected to high-energy milling or homogenization until the desired particle size distribution is achieved.

  • Characterization: The resulting nanosuspension must be characterized for particle size, zeta potential (to assess stability), and crystallinity (to ensure no unwanted polymorphic changes occurred).

solubility_strategy_decision_tree node_action node_action start Compound Insoluble in Aqueous Buffer? is_ionizable Is the compound ionizable? start->is_ionizable action_ph Perform pH Screening (pH 2-7) is_ionizable->action_ph Yes action_cosolvent Perform Co-solvent Screening (Ethanol, PG, PEG400) is_ionizable->action_cosolvent No ph_sufficient Is pH adjustment sufficient? ph_sufficient->action_cosolvent No action_stop Solution Optimized ph_sufficient->action_stop Yes cosolvent_sufficient Is co-solvent addition sufficient? final_strategy Advanced Strategy Needed? cosolvent_sufficient->final_strategy No cosolvent_sufficient->action_stop Yes action_cd Use Cyclodextrins (HP-β-CD) final_strategy->action_cd Yes action_nano Consider Nanosuspension final_strategy->action_nano If crystalline & still problematic action_ph->ph_sufficient action_cosolvent->cosolvent_sufficient

Decision tree for selecting a solubility enhancement strategy.
Issue 4: The Role of Temperature
Q: Can I simply heat the solution to dissolve my compound?

A: Temperature Effects and Considerations: For most solid organic compounds, solubility in water increases with temperature.[18][19] This is because the dissolution process is often endothermic, meaning it consumes heat.[20] Therefore, gentle heating can be an effective way to dissolve the compound.

However, you must exercise caution:

  • Stability: Elevated temperatures can accelerate the degradation of your compound, especially at the ester linkage which can be susceptible to hydrolysis, particularly at non-neutral pH. Always perform a preliminary stability test by dissolving your compound at a higher temperature, holding it for your experimental duration, and then re-analyzing its purity by HPLC.

  • Precipitation: If you create a saturated solution at a high temperature, the compound may precipitate out of the solution upon cooling to room or experimental temperature. This is a common technique in crystallization but can be problematic for solution-based assays.[21]

This guide provides a structured, science-backed framework for overcoming the solubility challenges associated with this compound. By systematically applying these principles and protocols, you can develop a robust and reproducible method for preparing your compound for any downstream application.

References
  • Vertex AI Search Result.[8]

  • Vertex AI Search Result.[22]

  • Vertex AI Search Result.[9]

  • Vertex AI Search Result.[23]

  • Vertex AI Search Result.[1]

  • Vertex AI Search Result.[24]

  • Vertex AI Search Result.[10]

  • Vertex AI Search Result.[11]

  • Vertex AI Search Result.

  • Vertex AI Search Result.[13]

  • Vertex AI Search Result.[16]

  • Vertex AI Search Result.[]

  • Vertex AI Search Result.[21]

  • Vertex AI Search Result.[18]

  • Vertex AI Search Result.

  • Vertex AI Search Result.[15]

  • Vertex AI Search Result.[19]

  • Vertex AI Search Result.[14]

  • Vertex AI Search Result.[17]

  • Vertex AI Search Result.[20]

  • Vertex AI Search Result.[4]

  • Vertex AI Search Result.[5]

  • Vertex AI Search Result.[6]

  • Vertex AI Search Result.[2]

  • Vertex AI Search Result.[]

  • Vertex AI Search Result.[7]

Sources

Technical Support Center: Purification of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate (CAS 712305-93-6). The unique structure of this molecule, which incorporates a basic tertiary amine, an amide, an ester, and multiple aromatic rings, presents specific challenges that can lead to low yields and impure final products if not addressed correctly.[1][2] This document moves beyond simple protocols to explain the causality behind our recommended troubleshooting steps, ensuring you can adapt these methods to your specific experimental outcomes.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My compound is streaking badly on my silica gel column and my recovery is very low. What is happening and how can I fix it?

Answer:

This is the most common issue encountered when purifying this class of compounds, and it stems directly from the molecule's tertiary amine group. The lone pair of electrons on the nitrogen atom makes it basic, leading to a strong, often irreversible, interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This causes severe peak tailing (streaking) and can result in a significant loss of your compound on the column.

Here are several effective solutions, ordered from the most common to alternative approaches:

  • Solution A: Use a Basic Modifier in the Eluent. The most straightforward solution is to add a small amount of a volatile base to your mobile phase. This additive neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly.[3][4]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane). TEA is volatile and can typically be removed easily under high vacuum.

    • Ammonia: Using a 7N solution of ammonia in methanol as part of your polar modifier (e.g., in a Dichloromethane/Methanol system) is also highly effective.[3]

  • Solution B: Use a Deactivated or Alternative Stationary Phase. If basic modifiers are not providing the desired separation or are incompatible with your workflow, changing the stationary phase is the next logical step.

    • Deactivated Silica Gel: You can pre-treat your silica gel by washing it with a solvent containing triethylamine before packing the column. This "caps" the acidic sites.[3]

    • Basic Alumina: Alumina is inherently more basic than silica and is an excellent alternative for purifying basic compounds like this one.[3]

    • Reversed-Phase (C18) Silica: For polar and ionizable compounds, reversed-phase chromatography using an appropriate aqueous/organic mobile phase can be a powerful purification method.[3][5]

Data Summary: Column Chromatography Modifiers
ModifierTypical ConcentrationEluent System CompatibilityNotes
Triethylamine (TEA)0.5 - 2.0% (v/v)Hexane/EtOAc, DCM/MeOHHighly effective, volatile, easy to remove.[3]
Ammonia (7N in MeOH)Used as part of polar solventDCM/MeOHVery effective for strongly basic compounds.[3]
Acetic Acid0.5 - 1.0% (v/v)Not recommendedAcid will protonate the amine, causing it to stick permanently to the silica.
Question 2: I am struggling to find a single solvent that is suitable for recrystallizing my compound. It's either too soluble or not soluble at all. What should I do?

Answer:

This is a classic solubility challenge for molecules that have both polar and non-polar characteristics. The key is to use a binary solvent system. This technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Upon slow cooling, high-purity crystals should form.[6]

Recommended Binary Solvent Systems to Screen:

  • Ethanol / Water

  • Ethyl Acetate / Hexanes

  • Acetone / Diethyl Ether

  • Toluene / Heptane

Causality: The "good" solvent solubilizes the molecule by interacting with its various functional groups. The addition of the "anti-solvent" disrupts this solvation shell, reducing the overall solubility of the target compound more significantly than the impurities, forcing your product to crystallize out of the solution.[7]

Question 3: My product is "oiling out" during my recrystallization attempt instead of forming solid crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solubility of the compound decreases so rapidly that it separates from the solution as a liquid phase rather than forming an ordered crystal lattice. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high.

Troubleshooting Steps:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More "Good" Solvent: Add a small amount of the "good" solvent to decrease the overall supersaturation.

  • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask can help slow the cooling rate further.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.

Question 4: Chromatography is tedious and recrystallization isn't improving purity enough. Is there an entirely different approach I can take?

Answer:

Absolutely. A highly effective and scalable alternative is to leverage the basicity of the diethylamino group through an acid-base extraction . This classic technique is excellent for separating amines from neutral or acidic impurities.[8][9]

The principle is to convert your basic compound into a water-soluble salt.

  • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract this organic solution with an aqueous acid (e.g., 1M HCl). Your amine will be protonated to form the hydrochloride salt, which will move into the aqueous layer.

  • Neutral impurities will remain in the organic layer, which can be discarded.

  • The aqueous layer, now containing your purified salt, is then basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral "free base" form of your compound.

  • Finally, extract the neutral compound back into a fresh organic solvent, which can then be dried and evaporated to yield the purified product.

This method is particularly powerful for removing non-basic impurities that may have similar polarities and solubility profiles to your target compound.[7][10]

Visualized Workflows and Protocols

Purification Strategy Decision Tree

This diagram will help you choose the most appropriate starting point for purification based on the initial purity of your crude material.

G Start Crude Product Analysis TLC Assess Purity by TLC/LCMS Start->TLC HighPurity High Purity (>90%) Minor Impurities TLC->HighPurity  Clean LowPurity Low Purity (<90%) Multiple Impurities TLC->LowPurity  Complex Recrystallize Recrystallization HighPurity->Recrystallize Column Column Chromatography LowPurity->Column Success Pure Product Recrystallize->Success Success Failure Purification Fails (Co-elution / Low Yield) Recrystallize->Failure Failure Column->Success Success Column->Failure Failure AcidBase Acid-Base Extraction Failure->AcidBase AcidBase->Success

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA)
  • Prepare the Slurry: In a fume hood, choose an appropriate non-polar solvent (e.g., hexanes) and add 1% triethylamine (e.g., 1 mL of TEA in 99 mL of hexanes). Use this basic solvent to create a slurry with your silica gel.

  • Pack the Column: Pack the column with the silica slurry. Do not let the column run dry.

  • Equilibrate: Flush the packed column with 2-3 column volumes of your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA) to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with your starting solvent mixture. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This workflow visualizes the separation of the basic product from neutral impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Start 1. Dissolve Crude Product in Diethyl Ether Acidify 2. Extract with 1M HCl Start->Acidify Mix & Shake Wash 3. Separate Layers (Organic layer contains neutral impurities) ProductSalt 4. Aqueous layer contains Product as HCl Salt Extract 6. Extract Aqueous Layer with Fresh Ether Final 7. Dry, Filter, & Evaporate Solvent Extract->Final PureProduct Pure Product Final->PureProduct Acidify->Wash Basify 5. Add NaOH (aq) until pH > 10 to regenerate free base ProductSalt->Basify Basify->Extract Product moves to organic phase

Sources

Technical Support Center: Degradation Pathways of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this molecule. Given the absence of specific literature for this compound, this document outlines a predictive degradation profile based on established chemical principles of its constituent functional groups. The information herein will aid in the development of stability-indicating methods, troubleshooting experimental anomalies, and ensuring the integrity of your research.

Forced degradation studies are a critical component of drug development, mandated by regulatory bodies like the FDA and outlined in ICH guidelines such as Q1A(R2).[1][2][3] These studies are designed to deliberately degrade a drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3][4] A typical goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged without rendering the sample unusable.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the molecule is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester linkage is the most probable site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[6][7][8][9][10][11] This would cleave the molecule into 4-(Thiophene-2-carboxamido)benzoic acid and 2-(Diethylamino)ethanol. The amide bond is generally more stable but can also undergo hydrolysis under more forced conditions.[8][11]

  • Oxidation: The thiophene ring and the tertiary diethylamino group are both susceptible to oxidation.[12][13][14] The sulfur atom in the thiophene ring can be oxidized to a sulfoxide, while the tertiary amine can form an N-oxide.[12][13][14]

  • Photolysis: Aromatic amides and esters can undergo photodegradation.[15][16] For aromatic amides, a common pathway is the photo-Fries rearrangement, which could lead to the formation of aminobenzophenone-type structures.[15]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram during a stability study. What could it be?

A2: An unexpected peak is likely a degradation product. To identify it, consider the following:

  • Retention Time: Compare the retention time of the new peak with that of the parent compound. Hydrolytic degradation products are often more polar and will likely have shorter retention times in reversed-phase HPLC.

  • Stress Conditions: Note the conditions under which the peak appeared. If it appeared under acidic or basic conditions, it's likely a hydrolysis product. If it emerged during exposure to an oxidizing agent like H₂O₂, it's probably an oxidation product.

  • Peak Purity: Ensure the new peak is pure and not co-eluting with another compound. A diode-array detector (DAD) can be used to assess peak purity.

  • Mass Spectrometry (MS): The most definitive way to identify the unknown peak is by using LC-MS to determine its mass-to-charge ratio (m/z) and fragmentation pattern. This will allow for structural elucidation.[17]

Q3: My stability-indicating method is showing poor resolution between the parent drug and a degradant peak. How can I improve the separation?

A3: Poor resolution is a common challenge in HPLC method development.[18] Here are some troubleshooting steps:

  • Mobile Phase pH: The ionization state of your molecule and its degradants can significantly impact retention. Adjusting the pH of the mobile phase can alter the retention times and improve separation. Using a buffer is crucial for maintaining a stable pH.[18]

  • Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of your separation.

  • Gradient Profile: If you are using a gradient method, try adjusting the slope. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).

Q4: How much degradation should I aim for in my forced degradation studies?

A4: According to ICH guidelines, the goal is to achieve a level of degradation that is sufficient to demonstrate the separation of degradants from the parent compound without being excessive. A target of 5-20% degradation is generally recommended.[1][5] If you observe no degradation, you may need to use more stringent conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stress agent).[19] Conversely, if degradation is too extensive, the stress conditions should be milder.[19]

Troubleshooting Guide: Investigating Degradation Pathways

This section provides a step-by-step guide for conducting a forced degradation study to identify the degradation pathways of this compound.

Preparation of Stock Solutions

Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

Forced Degradation Protocols

The following protocols are based on standard industry practices and ICH guidelines.[1][2][4][19]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ProtocolPotential Degradation Products
Acid Hydrolysis Mix the drug stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before injection.[19]4-(Thiophene-2-carboxamido)benzoic acid and 2-(Diethylamino)ethanol.
Base Hydrolysis Mix the drug stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) and sample at various time points. Neutralize before injection.[19]4-(Thiophene-2-carboxamido)benzoic acid and 2-(Diethylamino)ethanol.
Oxidation Mix the drug stock solution with an equal volume of 3-30% H₂O₂. Store at room temperature and sample at various time points.[19]Thiophene S-oxide and/or Diethylamino N-oxide derivatives.
Photolysis Expose the drug solution and solid drug substance to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][19]Photo-Fries rearrangement products, other photolytic cleavage products.
Thermal Degradation Expose the solid drug substance and drug solution to dry heat at an elevated temperature (e.g., 80-100°C).[2]Dependent on the lowest energy degradation pathway; could include hydrolysis if water is present.
Analytical Methodology

A stability-indicating HPLC method is essential for separating the degradation products from the parent compound.[17][20][21]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve all components.

  • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.

  • Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.[17]

Visualizing the Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

G cluster_hydrolysis Hydrolytic Degradation Parent 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate Acid 4-(Thiophene-2-carboxamido)benzoic acid Parent->Acid H+ or OH- Alcohol 2-(Diethylamino)ethanol Parent->Alcohol H+ or OH-

Caption: Predicted hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation Parent 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate N_Oxide N-Oxide Derivative Parent->N_Oxide [O] S_Oxide Thiophene S-Oxide Derivative Parent->S_Oxide [O]

Caption: Predicted oxidative degradation pathways.

G cluster_workflow Forced Degradation Workflow Start Prepare Drug Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-PDA/MS Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End Method Validation Pathway->End

Caption: General workflow for a forced degradation study.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Ester Chemistry. (2020). LibreTexts. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central. [Link]

  • HPLC Troubleshooting Guide. (n.d.). LC Resources.
  • The Photolyses of Fully Aromatic Amides. (1975). Canadian Science Publishing. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Publications. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Acid/base-catalyzed ester hydrolysis in near-critical water. (1999). RSC Publishing. [Link]

  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland.
  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.
  • THE HYDROLYSIS OF

    
    -DIETHYLAMINOETHYL ACETATE. (1963). OSTI.GOV. [Link]
    
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PubMed Central.
  • Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. (1990). PubMed. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025).
  • Mechanism of the Photoöxidation of Amides. (n.d.). Journal of the American Chemical Society.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).
  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity rel
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Degradation of tertiary amines via aminimines. (n.d.). The Journal of Organic Chemistry.
  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological target validation of the novel compound, 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate. It is intended for researchers, scientists, and professionals in drug development. Herein, we will explore a hypothetical scenario where preliminary screenings suggest this compound may have anti-cancer properties, and we will outline a rigorous, multi-faceted approach to validate its putative biological target. This guide emphasizes the rationale behind experimental choices and provides detailed, actionable protocols.

Introduction: The Investigational Compound and Its Putative Target

This compound is a synthetic organic molecule.[1] While specific biological activities for this exact compound are not extensively documented in public literature, related structures containing the thiophene carboxamide moiety have shown potential as anticancer agents.[2] Thiophene-containing compounds are known to interact with various biological targets, and some derivatives have been investigated for their analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[2]

For the purpose of this guide, we will proceed with the hypothesis that this compound is a novel anti-cancer agent that targets tubulin , similar to other thiophene carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4).[2] The validation of this hypothesis is crucial for its further development as a therapeutic agent.[3][4]

Our central objective is to design a series of experiments to confirm that tubulin is the direct biological target of this compound and that engagement of this target leads to a downstream anti-cancer effect.

Methodologies for Target Validation: A Comparative Overview

The process of target validation involves a series of experiments to confirm the relevance and feasibility of a specific molecular target in the context of drug development.[4] We will compare three distinct yet complementary approaches to validate the tubulin-targeting hypothesis for our compound of interest:

  • Affinity-Based Pull-Down Assays: A direct biochemical approach to isolate the binding partners of a small molecule.

  • Drug Affinity Responsive Target Stability (DARTS): A label-free method to identify direct binding targets based on protease resistance.[5][6]

  • Cell-Based Functional Assays: To confirm the biological effect of target engagement in a cellular context.

The following sections will delve into the theoretical basis, experimental protocols, and expected outcomes for each of these methodologies.

Affinity-Based Pull-Down Assays: Isolating the Binding Partner

Affinity-based pull-down is a classic and widely used method for target identification.[7][8] This technique relies on immobilizing the small molecule of interest to a solid support to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.

Conceptual Workflow

The core principle involves synthesizing a derivative of our compound with a linker and an affinity tag (e.g., biotin). This "bait" is then incubated with the cell lysate. If the compound binds to tubulin, the tubulin-compound complex can be captured using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by mass spectrometry.

Figure 1: Workflow for an affinity-based pull-down assay.

Experimental Protocol
  • Synthesis of Biotinylated Probe:

    • Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol linker) terminating in a biotin molecule.

    • A crucial consideration is the attachment point of the linker, which should be at a position that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) studies can inform this decision.[5][8]

  • Preparation of Cell Lysate:

    • Culture a relevant cancer cell line (e.g., HeLa or A549) to a high density.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the biotinylated compound for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of the lysate with biotin alone or a biotinylated inactive analog of the compound.

    • Add streptavidin-coated magnetic beads and incubate for another hour to capture the biotinylated compound and its binding partners.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a high concentration of biotin or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Comparison with Other Methods
FeatureAffinity Pull-DownDARTSCell-Based Assays
Principle Direct isolation of binding partnersLigand-induced protein stabilizationMeasurement of cellular phenotype
Requirement Chemical modification of the compoundNoneNone
Output Identity of potential binding partnersIdentity of potential binding partnersFunctional consequence of target engagement
Primary Advantage Direct evidence of a physical interactionNo need for compound modificationHigh biological relevance
Primary Limitation Synthesis of a functional probe can be challenging; potential for false positives due to steric hindrance or non-specific binding.[8]May not work for all protein-ligand interactions; requires careful optimization of protease concentration.Indirect evidence of target engagement.

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach

The DARTS method is a powerful alternative for target identification that does not require chemical modification of the small molecule.[5][6] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[6]

Conceptual Workflow

In a DARTS experiment, a cell lysate is treated with the compound of interest and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less digested by the protease compared to other proteins. This difference in digestion can be detected by gel electrophoresis and mass spectrometry.

Figure 2: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Experimental Protocol
  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described for the affinity pull-down assay.

  • Compound Treatment:

    • Incubate aliquots of the cell lysate with varying concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control if a known tubulin binder is available.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a short period. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the total proteome.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the samples by SDS-PAGE. A protected target protein will appear as a more prominent band in the compound-treated lanes compared to the control lanes.

  • Target Identification:

    • Excise the protected protein band from the gel and identify it using mass spectrometry.

Cell-Based Functional Assays: Confirming Biological Relevance

While biochemical methods like affinity pull-down and DARTS can identify direct binding partners, it is essential to confirm that the interaction between the compound and its putative target leads to the expected biological effect in a cellular context.[3][4] Since tubulin is a key component of the cytoskeleton and is crucial for cell division, we can assess the functional consequences of tubulin disruption.

Conceptual Workflow

Cancer cells treated with a tubulin-targeting agent are expected to exhibit a G2/M cell cycle arrest, disruption of the microtubule network, and ultimately, apoptosis. We will design experiments to measure these downstream effects.

Figure 3: Workflow for cell-based functional validation.

Experimental Protocols
  • Cell Cycle Analysis:

    • Treat a cancer cell line with this compound for 24-48 hours.

    • Fix the cells, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.

    • An accumulation of cells in the G2/M phase would be indicative of a compound that disrupts microtubule dynamics.

  • Immunofluorescence Microscopy:

    • Grow cancer cells on coverslips and treat them with the compound.

    • Fix the cells and stain them with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure and the formation of abnormal mitotic spindles would support a tubulin-targeting mechanism.

  • Apoptosis Assay:

    • Treat cells with the compound for a longer duration (e.g., 48-72 hours).

    • Measure the induction of apoptosis using a method such as Annexin V/propidium iodide staining followed by flow cytometry.

Conclusion: A Multi-Pronged Approach for Confident Target Validation

The validation of a drug's biological target is a cornerstone of modern drug discovery.[3][7] A single experimental approach is rarely sufficient to provide the necessary level of confidence. The comparison guide presented here advocates for a multi-pronged strategy to validate the hypothetical tubulin-targeting activity of this compound.

By combining direct biochemical methods like affinity pull-down and DARTS with functional cell-based assays, researchers can build a compelling case for a specific mechanism of action. This integrated approach not only enhances the trustworthiness of the findings but also provides a solid foundation for the subsequent stages of drug development.

References

  • Lomenick, B., et al. (2011). Target identification by drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

  • Yin, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. [Link]

  • Pai, M. Y., et al. (2015). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 10(6), 1471-1482. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Hwang, S. Y., & Kim, Y. (2015). Target identification using protein stability. BMB Reports, 48(4), 207-213. [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide Blog. [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs. [Link]

  • Szelenyi, I. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. PubChem. [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. PubChem. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224-3226. [Link]

  • O'Meally, S., et al. (2021). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2021(4), M1291. [Link]

Sources

structure-activity relationship of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate Analogs: A Comparative Analysis for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is perpetual. The scaffold of this compound represents a fascinating hybridization of structural motifs found in classic local anesthetics and contemporary pharmacophores. This molecule can be viewed as an analog of procaine, where the labile ester-linked p-aminobenzoyl group is replaced by a more stable amide-linked 4-(thiophene-2-carboxamido)benzoate moiety. This fundamental change not only influences the molecule's pharmacokinetic profile, particularly its metabolic stability, but also introduces the thiophene ring—a "privileged scaffold" known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the molecule into its core components, explore how modifications to each part can influence biological activity, and compare its profile to established alternatives. The insights are synthesized from established principles of medicinal chemistry and data from related compound series, offering a predictive framework for designing next-generation analogs.

Core Molecular Scaffold and Pharmacophoric Dissection

The structure of this compound can be logically divided into four key pharmacophoric regions, a common approach in the analysis of local anesthetics and related compounds.[2][3]

  • Aromatic Moiety: The thiophene ring. This region is primarily responsible for the molecule's lipophilicity, which is critical for membrane penetration.

  • Linker Group: The carboxamide (-CONH-) bridge. This linker connects the aromatic moiety to the central benzene ring and its stability is a key determinant of the duration of action.

  • Intermediate Core: The 4-aminobenzoate backbone. This serves as the central scaffold.

  • Hydrophilic Terminus: The diethylaminoethyl ester. This tertiary amine group is crucial for water solubility and interaction with the biological target.

Molecular_Scaffold cluster_0 This compound cluster_1 Key Pharmacophoric Regions A Thiophene Ring B Carboxamide Linker A->B A_desc Lipophilic Aromatic Moiety Governs membrane permeability and receptor binding. A->A_desc C Benzoate Core B->C B_desc Intermediate Linker Determines metabolic stability and duration of action. B->B_desc D Diethylaminoethyl Ester C->D C_desc Central Scaffold Orients functional groups. C->C_desc D_desc Hydrophilic Amine Group Essential for solubility and target interaction. D->D_desc

Caption: Pharmacophoric breakdown of the core molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is finely tuned by the physicochemical properties of each of its four regions. The following analysis is based on established SAR principles for local anesthetics and related thiophene derivatives.[4][5][6]

Modifications of the Thiophene Ring

The thiophene ring serves as the primary lipophilic anchor. Its interactions with the target protein are crucial for potency.

  • Substitution: Introducing small, electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, bromo) at the 4- or 5-position of the thiophene ring can modulate both lipophilicity and electronic properties. Electron-donating groups, in particular, may enhance binding by increasing the electron density of the aromatic system.[4]

  • Bioisosteric Replacement: Replacing the thiophene with other aromatic systems like furan, pyrrole, or even a phenyl ring would significantly impact activity. The sulfur atom in thiophene is known to engage in specific interactions (e.g., hydrogen bonds, van der Waals forces) that a phenyl ring cannot, potentially altering the binding mode and potency. Fused ring systems, such as benzo[b]thiophene, have also shown significant biological activity, suggesting that increasing the size and lipophilicity of this region can be a fruitful strategy, although it may also increase toxicity.[7][8]

The Carboxamide Linker

The amide linker is a critical determinant of the compound's stability and, consequently, its duration of action.

  • Amide vs. Ester: The amide bond is significantly more resistant to hydrolysis by plasma esterases compared to the ester bond found in procaine.[3] This chemical stability is expected to confer a longer biological half-life and duration of action.

  • Linker Reversal: A reverse amide configuration (connecting the thiophene via its nitrogen and the benzoate via its carbonyl) would alter the hydrogen bonding capabilities and spatial orientation of the molecule, likely leading to a significant drop in activity.

The Benzoate Core

This central phenyl ring acts as a scaffold. Substitutions on this ring can influence the overall conformation and electronic properties.

  • Substitution Pattern: The parent compound features a 1,4 (para) substitution pattern, which is optimal for many local anesthetics as it maximizes the distance between the lipophilic and hydrophilic ends.[4] Shifting to ortho or meta substitution would likely decrease activity by altering the molecule's geometry.

  • Ring Substitution: Introducing substituents on the benzoate ring is generally less tolerated than on the terminal aromatic ring. However, small electron-donating groups may have a modest impact on activity.

The Diethylaminoethyl Terminus

This hydrophilic portion is essential for creating a water-soluble salt form for administration and for interacting with the intracellular portion of ion channels.[3]

  • pKa and Ionization: The tertiary amine must be protonated at physiological pH to interact effectively with the target (e.g., the inner pore of a sodium channel). The pKa of most local anesthetics is between 8.0 and 9.0.[3] Altering the alkyl substituents on the nitrogen will change the pKa and lipophilicity.

  • Alkyl Chain Length: Increasing the length of the alkyl groups (e.g., from diethyl to dipropyl or dibutyl) generally increases lipophilicity and protein binding, which can enhance potency and duration of action.[3][4] However, this often comes at the cost of increased toxicity.

  • Cyclic Amines: Replacing the diethylamino group with a cyclic amine like piperidine or morpholine can constrain the conformation, potentially improving selectivity and reducing CNS side effects.

Predicted SAR Summary Table
Molecular ModificationPredicted Effect on ActivityRationale
Thiophene Ring
Add small alkyl/alkoxy group at C5Probable IncreaseIncreases lipophilicity and electron density, potentially enhancing target binding.
Add halogen at C5VariableIncreases lipophilicity but electron-withdrawing nature may alter binding interactions.
Replace with Benzo[b]thiopheneProbable IncreaseSignificantly increases lipophilicity and surface area for binding.[7]
Linker
Replace Amide with EsterDefinite Decrease in DurationEster bond is rapidly hydrolyzed by plasma esterases.[3]
Terminal Amine
Increase N-alkyl chain length (Et -> Pr)Increase in Potency & DurationEnhances lipophilicity and protein binding.[4]
Replace with Cyclic Amine (e.g., Piperidine)Potential Increase in SelectivityConformational restriction can improve target specificity and reduce off-target effects.

Probable Mechanism of Action: Sodium Channel Blockade

Given its structural analogy to procaine and lidocaine, the primary mechanism of action for this compound class as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3]

The mechanism proceeds as follows:

  • Penetration: In the extracellular fluid, the tertiary amine exists in both an uncharged (lipid-soluble) and a charged (water-soluble) form. The uncharged base diffuses across the nerve cell membrane into the axoplasm.

  • Re-equilibration: Inside the cell, the lower intracellular pH causes the molecule to re-equilibrate, favoring the protonated, cationic form.

  • Binding and Blockade: This cation then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel, particularly when the channel is in the open or inactivated state. This binding stabilizes the channel in an inactive conformation, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. The result is a failure of nerve impulse conduction and a block of sensation.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space (pH 7.0) channel Extracellular Voltage-Gated Na+ Channel Intracellular (Axoplasm) drug_ext_cat Drug-H+ (Cationic) drug_ext_base Drug (Base) drug_ext_cat->drug_ext_base Equilibrium drug_int_base Drug (Base) drug_ext_base->drug_int_base Membrane Penetration drug_int_cat Drug-H+ (Cationic) drug_int_base->drug_int_cat Equilibrium drug_int_cat->channel:f2 Binding & Blockade

Caption: Mechanism of voltage-gated sodium channel blockade.

Experimental Protocols

Synthesis of this compound

This synthesis can be achieved via a two-step process involving amidation followed by esterification.

Step 1: Synthesis of 4-(Thiophene-2-carboxamido)benzoic acid

  • Setup: To a stirred solution of 4-aminobenzoic acid (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous polar aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add a solution of thiophene-2-carbonyl chloride (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the mixture with 1M HCl. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with water and then a cold non-polar solvent like diethyl ether to remove impurities. Dry the product under vacuum to yield the intermediate acid.

Step 2: Esterification to yield the final product

  • Setup: Suspend the 4-(Thiophene-2-carboxamido)benzoic acid (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HBTU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Esterification: Add 2-(diethylamino)ethan-1-ol (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Esterification A 4-Aminobenzoic Acid + Thiophene-2-carbonyl chloride B Reaction in DCM with Triethylamine A->B C Acidic Workup (HCl) B->C D Filtration & Drying C->D E Intermediate: 4-(Thiophene-2-carboxamido)benzoic acid D->E F Intermediate Acid + 2-(Diethylamino)ethanol E->F Proceed to next step G Reaction in DMF with HBTU/DIPEA F->G H Aqueous Workup G->H I Column Chromatography H->I J Final Product I->J

Caption: Synthetic workflow for the target compound.

Biological Assay: Guinea Pig Intradermal Wheal Assay

This in vivo assay is a standard method for evaluating the efficacy and duration of local anesthetic action.[9]

  • Animal Preparation: Use healthy adult guinea pigs. Shave the dorsal skin 24 hours prior to the experiment.

  • Compound Preparation: Prepare sterile solutions of the test compounds and a positive control (e.g., lidocaine) in saline at various concentrations.

  • Induction of Anesthesia: Inject 0.25 mL of the test solution intradermally into the shaved dorsal skin, raising a small wheal. Mark the injection site.

  • Assessment of Anesthesia: Test for the absence of a cutaneous reflex by applying a sharp stimulus (e.g., a pinprick) to the center of the wheal every 5 minutes. The lack of a skin twitch response indicates successful anesthesia.

  • Data Collection: Record the onset time (time to first negative response) and the duration of action (time from onset until the return of the reflex). A minimum of three consecutive positive responses indicates the end of the block.

  • Analysis: Compare the mean duration of action for the test compounds against the positive control.

Comparison with Alternatives

Feature2-(Thiophene-2-carboxamido)benzoate AnalogsProcaine (Ester-type)Lidocaine (Amide-type)
Linker Type AmideEsterAmide
Metabolic Stability High (hydrolysis resistant)Low (rapidly hydrolyzed by esterases)High (hydrolysis resistant)
Expected Duration LongShortIntermediate to Long
Aromatic Group Thiophene-carboxamido-phenylAminophenyl2,6-Dimethylphenyl
Allergenicity Low (not a PABA metabolite)High (metabolizes to PABA)Very Low
Potency Predicted to be moderate to highLow (used as a benchmark)High
Additional Activities Possible (anticancer, antimicrobial due to thiophene)[1][10][11]Primarily local anestheticPrimarily local anesthetic and antiarrhythmic

Conclusion and Future Directions

The this compound scaffold presents a promising platform for the development of novel therapeutic agents, particularly long-acting local anesthetics with an improved safety profile over ester-type drugs. The key advantages conferred by this structure are the metabolic stability of the amide linker and the versatile pharmacophoric properties of the thiophene ring.

The SAR analysis presented here, derived from established principles, provides a rational basis for further optimization. Future research should focus on the systematic synthesis and evaluation of analogs with targeted modifications to the thiophene and terminal amine moieties. Specifically, exploring substitutions on the thiophene ring and evaluating cyclic amine variants could lead to compounds with enhanced potency, greater selectivity, and potentially novel biological activities beyond local anesthesia. Such studies will be crucial in validating the predictive SAR model and unlocking the full therapeutic potential of this versatile chemical class.

References

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 14(4), 351–352.
  • El-Subbagh, H. I., El-Emam, A. A., & El-Gendy, M. A. (2000). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. Arzneimittel-Forschung, 50(1), 47-52.
  • Al-Ghorbani, M., El-Sharkawy, K. A., & Al-Omair, M. A. (2023).
  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593.
  • Al-Ostath, A. I., Al-Tamimi, A. M., El-Faham, A., & de la Torre, B. G. (2022).
  • Singh, G., Kaur, H., & Chander, M. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Chemistry & Biodiversity, 21(1), e202400198.
  • BenchChem Technical Support Team. (2025). The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Zhang, C., Zhou, W., & Yan, M. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(70), 41034-41045.
  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)
  • Brandis, K. (2024). Pharmacology of local anaesthetics. Deranged Physiology.
  • PK SMPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube.
  • Van der Pijl, F., van der Vlag, R., Leemhuis, M., & van Delft, F. L. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3229-3243.
  • Ohta, K., Akatsuka, A., Dan, S., Iwasaki, H., Yamashita, M., & Kojima, N. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033.
  • MySkinRecipes. (n.d.). 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)
  • Ledeţi, I., Vlase, G., & Ledeţi, A. (2014). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(7), 834-836.
  • Cox, C. D., Coleman, P. J., & Breslin, M. J. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3501-3505.
  • Tran, J., & Tilli, T. (2020). Structure-Activity Relationships of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(18), 4235.
  • CN101885720B - Method for synthesizing 2-thiophene ethylamine. (2012).
  • Depth of Biology. (2023, December 23). SAR of Local anesthetics | synthesis of benzocaine , dibucaine , procaine [Video]. YouTube.
  • Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224-3226.
  • Tanaka, H., Kuno, H., & Nakata, A. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088.

Sources

A Technical Guide to the Preclinical Evaluation of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: A Potential Novel Anti-inflammatory and Analgesic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate, a compound of interest for its potential therapeutic applications in inflammation and pain management. In the absence of direct comparative clinical data, this document synthesizes the available preclinical evidence for the broader class of thiophene carboxamide derivatives and outlines a robust framework for evaluating the efficacy of this specific molecule against established standard treatments.

Introduction: The Rationale for a Novel Thiophene Carboxamide Derivative

This compound belongs to the thiophene carboxamide class of compounds, which has garnered significant interest for a range of biological activities, including anti-inflammatory, analgesic, and even anticancer effects.[1][2] The specific chemical structure of the target compound suggests a strategic design as a precursor for drugs with potential anti-inflammatory and analgesic properties. Notably, its design may aim to mitigate the common gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are already known for their anti-inflammatory properties.

The Landscape of Standard Treatments for Inflammation and Pain

A thorough evaluation of any new chemical entity requires a benchmark against current standards of care. The primary treatments for inflammation and pain are well-established and can be broadly categorized as follows:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These are the most commonly prescribed medications for inflammation and pain.[4] They function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7][8]

    • Non-selective COX inhibitors (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2 enzymes. While effective, the inhibition of COX-1, which has a protective role in the gastric mucosa, can lead to gastrointestinal side effects.[8][9]

    • Selective COX-2 inhibitors (e.g., celecoxib) were developed to reduce gastrointestinal toxicity by primarily targeting the COX-2 enzyme, which is upregulated during inflammation.[10][11][12] However, concerns about cardiovascular side effects have been raised with some COX-2 inhibitors.[10]

  • Corticosteroids: These potent anti-inflammatory agents (e.g., prednisone) are used for more severe inflammatory conditions.[13][14] Their mechanism of action is broad, involving the suppression of multiple inflammatory pathways.

  • Opioid Analgesics: For severe pain, opioids (e.g., morphine) are used, but their long-term use is limited by side effects and the risk of addiction.[15][16]

A Comparative Framework: Potential Efficacy of this compound vs. Standard Treatments

While direct comparative data for this compound is not yet available in peer-reviewed literature, a hypothetical comparison based on the known properties of thiophene carboxamide derivatives and the rationale for their development can be constructed.

Table 1: Hypothetical Comparative Profile

FeatureThis compound (Hypothesized)Standard NSAIDs (e.g., Ibuprofen, Naproxen)COX-2 Inhibitors (e.g., Celecoxib)
Primary Mechanism Potential inhibition of inflammatory pathways, possibly including COX enzymes.[4][17]Non-selective inhibition of COX-1 and COX-2 enzymes.[5][8]Selective inhibition of the COX-2 enzyme.[11][12]
Analgesic Efficacy Expected to be comparable to or potentially exceed that of some NSAIDs, based on preclinical studies of related compounds.[1][18]Well-established for mild to moderate pain.[9]Similar efficacy to traditional NSAIDs for pain and inflammation.[10][19]
Anti-inflammatory Efficacy Thiophene derivatives have shown potent anti-inflammatory activity in preclinical models.[4][20]Proven efficacy in reducing inflammation.[7]Equally effective as non-selective NSAIDs in managing inflammation.[10]
Gastrointestinal Safety Potentially improved GI safety profile due to structural modifications aimed at reducing gastric irritation.[3]Risk of gastrointestinal ulcers and bleeding due to COX-1 inhibition.[9]Lower risk of GI side effects compared to non-selective NSAIDs.[11][12]
Cardiovascular Safety To be determined through rigorous preclinical and clinical evaluation.Generally considered to have a lower cardiovascular risk than some selective COX-2 inhibitors, though not risk-free.[7]Some agents in this class have been associated with an increased risk of cardiovascular events.[10]

Proposed Preclinical Experimental Workflows for Efficacy Evaluation

To substantiate the hypothesized efficacy and safety profile of this compound, a series of well-established preclinical in vivo and in vitro assays are recommended.

In Vivo Analgesic Activity Assessment

Objective: To determine the peripheral and central analgesic effects of the test compound.

Experimental Models:

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This model assesses the ability of a compound to reduce visceral pain.

    • Protocol:

      • Acclimatize male Swiss albino mice for at least one week.

      • Divide animals into groups (n=6-8): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test compound at various doses (e.g., 10, 20, 40 mg/kg).

      • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

      • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

      • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

      • Calculate the percentage of pain inhibition.[1][21]

  • Formalin-Induced Paw Licking Test (Peripheral and Central Analgesia): This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.

    • Protocol:

      • Acclimatize mice as described above.

      • Administer vehicle, standard drug (e.g., Aspirin for late phase, Morphine for early phase), or test compound.

      • After the pre-treatment period, inject a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

      • Observe the animals and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[18][21]

  • Eddy's Hot Plate Method (Central Analgesia): This method evaluates the central analgesic activity by measuring the reaction time to a thermal stimulus.

    • Protocol:

      • Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

      • Record the basal reaction time of each mouse (licking of paws or jumping).

      • Administer vehicle, standard drug (e.g., Morphine 5 mg/kg), or test compound.

      • Measure the reaction time at set intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

      • A cut-off time is set to prevent tissue damage.[15][18]

G cluster_analgesia In Vivo Analgesic Efficacy Workflow cluster_peripheral Peripheral Analgesia cluster_central Central Analgesia animal_acclimatization Animal Acclimatization group_allocation Group Allocation (Vehicle, Standard, Test Compound) animal_acclimatization->group_allocation drug_administration Drug Administration group_allocation->drug_administration writhing_test Acetic Acid-Induced Writhing Test drug_administration->writhing_test 30-60 min pre-treatment formal_late Formalin Test (Late Phase) drug_administration->formal_late 30-60 min pre-treatment hot_plate Eddy's Hot Plate Test drug_administration->hot_plate Measure at intervals formal_early Formalin Test (Early Phase) drug_administration->formal_early 30-60 min pre-treatment data_analysis Data Analysis & Pain Inhibition Percentage writhing_test->data_analysis formal_late->data_analysis hot_plate->data_analysis formal_early->data_analysis

Caption: Workflow for in vivo analgesic activity assessment.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the potential mechanism of anti-inflammatory action, particularly COX-1 and COX-2 inhibition.

Experimental Model:

  • COX Inhibition Assay: This can be performed using commercially available kits (colorimetric or fluorometric).

    • Protocol:

      • Prepare solutions of the test compound at various concentrations.

      • In separate wells of a microplate, incubate purified COX-1 and COX-2 enzymes with the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

      • Initiate the enzymatic reaction by adding arachidonic acid.

      • After a set incubation period, measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

      • Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.

G cluster_inflammation In Vitro COX Inhibition Assay Workflow compound_prep Prepare Test Compound Solutions enzyme_incubation Incubate COX-1/COX-2 with Test Compound/Inhibitor compound_prep->enzyme_incubation reaction_initiation Add Arachidonic Acid enzyme_incubation->reaction_initiation product_measurement Measure Prostaglandin Production reaction_initiation->product_measurement ic50_calculation Calculate IC50 for COX-1 and COX-2 product_measurement->ic50_calculation

Caption: Workflow for in vitro COX inhibition assay.

The Cyclooxygenase (COX) Pathway and NSAID Mechanism of Action

The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Physiological) - Gastric Protection - Platelet Aggregation cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Pathological) - Inflammation - Pain - Fever cox2->prostaglandins_cox2 nsaids Non-selective NSAIDs nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2_inhibitors COX-2 Inhibitors cox2_inhibitors->cox2 Selectively Inhibit

Caption: The COX pathway and sites of NSAID action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory and analgesic drugs. While direct comparative efficacy data is currently lacking, the established pharmacological profile of the broader thiophene carboxamide class provides a strong rationale for its further investigation. The experimental workflows outlined in this guide offer a comprehensive approach to systematically evaluate its efficacy and safety in comparison to standard treatments. Future research should focus on these preclinical studies to generate the necessary data to support its potential progression into clinical development.

References

  • Bates, D., Schultheis, B. C., Hanes, M. C., & Jolly, S. M. (n.d.). The mechanisms of action of NSAIDs in analgesia. PubMed. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Abhishek, A., & Narsaria, P. (2014). Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. Journal of Arthritis, 3(3). Retrieved from [Link]

  • WebMD. (n.d.). Pain Relief: How NSAIDs Work. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]

  • Moore, R. A., & Derry, S. (2002). Relative efficacy of selective COX-2 inhibitors compared with over-the-counter ibuprofen.
  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]

  • Ganugapeta, N., & Reddythala, S. S. K. (2021). Screening of novel 2-4-methylphenylimino-3- carboxamide substituted thiophene compound for peripheral analgesic activity. International Journal of Basic & Clinical Pharmacology, 10(2), 163.
  • Ganugapeta, N., & Reddythala, S. S. K. (2021). Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. International Journal of Basic & Clinical Pharmacology, 10(2), 158.
  • Cleveland Clinic. (n.d.). Inflammation. Retrieved from [Link]

  • Datt, M., & D'Souza, P. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • MSD Manual Consumer Version. (n.d.). Treatment of Pain and Inflammation. Retrieved from [Link]

  • Ganugapeta, N., & Reddythala, S. S. K. (2021). Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

  • Hinge Health. (2023). How to Reduce Inflammation and Pain: 9 Healthy Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of novel 2-4methylphenylimino-3-carboxamide substituted thiophene compound for peripheral analgesic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. Retrieved from [Link]

  • WebMD. (2024). Pain Management: Treatment Overview. Retrieved from [Link]

  • California Pain Consultants. (2024). Inflammation Medication: 7 Powerful Options for Safer Relief 2025. Retrieved from [Link]

  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Retrieved from [Link]

  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

  • Al-Ostath, A., Al-Qazzaz, M., Al-Khayat, M. A., & El-Awady, R. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. Retrieved from [Link]

  • ResearchGate. (2023). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. Retrieved from [Link]

  • Kumar, P., Park, K. C., Kumar, S., Park, K.-H., & Kim, H. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Retrieved from [Link]

  • Wang, C.-H., Li, Y.-C., Ke, Y.-Y., Chen, P.-Y., Chen, Y.-L., Wang, Y.-C., ... & Jane, T.-S. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. European Journal of Medicinal Chemistry, 243, 114728. Retrieved from [Link]

  • UkrOrgSin. (2016). The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][5][6]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olat 2,2-dioxides. Retrieved from [Link]

  • Adejayan, O. O., Olorunshola, D. V., & Adediran, A. A. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1160. Retrieved from [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 14(4), 351-352.
  • Ghorab, M. M., El-Gaby, M. S. A., & Abbas, S. Y. (2000). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Acta Pharmaceutica, 50(1), 61-70. Retrieved from [Link]

Sources

comparative analysis of thiophene-based compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Thiophene-Based Compounds for Researchers and Drug Development Professionals

As a versatile and highly functionalizable aromatic heterocycle, the thiophene ring is a cornerstone of modern chemical research.[1][2] Its structural similarity to benzene, combined with the unique electronic contributions of the sulfur heteroatom, has established it as a "privileged scaffold" in medicinal chemistry and a fundamental building block in materials science.[3][4] Thiophene's ability to serve as a bioisostere for phenyl groups, enhance π-π stacking interactions, and participate in hydrogen bonding has led to its incorporation into numerous FDA-approved drugs.[3][5] In parallel, the electron-rich nature of the thiophene ring facilitates the formation of highly conjugated systems, making its derivatives exceptional candidates for organic electronic applications such as semiconductors and light-emitting diodes.[6][7]

This guide provides a comparative analysis of prominent thiophene-based compounds across key research domains. By moving beyond a simple listing of derivatives, we will delve into the causal relationships between chemical structure and functional performance, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select, synthesize, and evaluate thiophene-based compounds for their specific applications.

Comparative Analysis in Key Research Applications

The utility of the thiophene scaffold is best understood by comparing the performance of its derivatives in specific, high-impact applications. Here, we analyze their roles as anticancer agents, anti-inflammatory drugs, and organic semiconductors.

A. Thiophene-Based Anticancer Agents

Rationale: The planar structure of the thiophene ring and its capacity for diverse substitutions allow its derivatives to bind to a wide array of cancer-specific protein targets.[8][9] By inhibiting various signaling pathways crucial for cancer cell proliferation and survival, these compounds have demonstrated significant therapeutic potential.[10]

Comparative Compounds: We will compare a well-established clinical agent, Raltitrexed , with two investigational compounds, a Cyclohepta[b]thiophene derivative and a 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivative , to illustrate the spectrum of anticancer activity.[3][11]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM)

CompoundTarget/MechanismHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Reference
Raltitrexed Thymidylate Synthase Inhibitor~0.02~0.03~0.01[3]
Cyclohepta[b]thiophene derivative (Compound 17) Tubulin Polymerization Inhibitor1.52.11.8[11]
Thieno[2,3-d]pyrimidin-4-one derivative Kinase Inhibitor (Multiple)8.710.29.5[11]

Structure-Activity Relationship (SAR) Insights: The data clearly indicates that the biological target and resulting potency are highly dependent on the nature of the substitutions appended to the core thiophene structure.

  • Raltitrexed features a thiophene ring as a bioisosteric replacement for a benzene ring found in earlier antifolates. Its complex glutamic acid side chain is crucial for cellular uptake and retention, leading to potent, targeted inhibition of thymidylate synthase.

  • The Cyclohepta[b]thiophene derivative possesses a fused ring system that confers a specific three-dimensional shape, enabling it to bind to the colchicine site on tubulin and disrupt microtubule dynamics.

  • The Thieno[2,3-d]pyrimidin-4-one scaffold is designed to fit into the ATP-binding pocket of various kinases. The specific substitutions on the thiophene and pyrimidine rings determine its selectivity and inhibitory power against different kinase targets.[9][10]

SAR_Anticancer cluster_0 Structural Modification cluster_1 Mechanism & Potency Thiophene_Core Thiophene Core Substituents Nature & Position of Substituents (e.g., amides, fused rings) Thiophene_Core->Substituents Functionalization Target_Binding Binding to Cancer Protein Targets (e.g., Kinases, Tubulin) Substituents->Target_Binding Determines Specificity Biological_Effect Inhibition of Signaling Pathways Target_Binding->Biological_Effect Potency Anticancer Potency (IC50 Value) Biological_Effect->Potency

SAR logic for thiophene-based anticancer agents.
B. Thiophene-Based Anti-inflammatory Agents

Rationale: Chronic inflammatory diseases pose a significant therapeutic challenge. Thiophene derivatives, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) and lipoxygenase (LOX).[12] The presence of specific functional groups, such as carboxylic acids and amides, is crucial for their biological activity.[12]

Comparative Compounds: We will compare two established non-steroidal anti-inflammatory drugs (NSAIDs), Tiaprofenic Acid and Tinoridine , which leverage the thiophene scaffold.[3][12]

Table 2: Comparative Anti-inflammatory Activity (IC₅₀, µM)

CompoundTargetCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)Reference
Tiaprofenic Acid COX Enzymes~25~15~1.67[12]
Tinoridine COX/LOX Enzymes~10~5~2.0[12]

Structure-Activity Relationship (SAR) Insights: Both molecules utilize a thiophene ring, but their differing substituents lead to variations in their mechanism and potency.

  • Tiaprofenic Acid contains a carboxylic acid group, a common feature in many NSAIDs that is critical for binding to the active site of COX enzymes. Its benzoyl substituent further enhances this interaction.

  • Tinoridine possesses a more complex structure, incorporating an amino- and an ester-containing side chain. This allows it to inhibit both COX and LOX pathways, offering a broader spectrum of anti-inflammatory action. The structural features highlight the importance of carboxylic acids, esters, amines, and amides for biological target recognition and inhibition.[12]

C. Thiophene-Based Organic Semiconductors

Rationale: The π-electron-rich system of the thiophene ring allows for excellent charge delocalization and transport, making its derivatives ideal for use in organic electronics.[6] The ease of chemical modification allows for fine-tuning of electronic properties like the HOMO/LUMO energy levels, which is critical for matching with electrodes and achieving high device performance.[13]

Comparative Compounds: We will compare a benchmark polymer, Poly(3-hexylthiophene) (P3HT) , with more advanced fused-ring systems like Oligofluorene-thiophene (OFT) and Thieno[3,2-b]thiophene derivatives. These materials are commonly used as the active layer in Organic Field-Effect Transistors (OFETs).

Table 3: Comparative Performance in Organic Field-Effect Transistors (OFETs)

Compound/MaterialCharge Carrier Mobility (µ) (cm²/Vs)On/Off RatioKey Structural FeatureReference
P3HT 0.01 - 0.110⁵ - 10⁶Alkyl side-chains for solubility[14]
Oligofluorene-thiophene (OFT) up to 0.12> 10⁶Rigid fluorene unit for stability[13]
Thieno[3,2-b]thiophene derivatives 0.1 - 1.0+> 10⁷Fused-ring core for enhanced π-stacking[15][16]

Structure-Activity Relationship (SAR) Insights: The evolution from simple polymers to complex fused systems demonstrates a clear strategy for performance enhancement.

  • P3HT is a foundational material where the hexyl side chains provide solubility for solution processing, but their flexibility can limit intermolecular packing and thus charge mobility.

  • Oligofluorene-thiophene (OFT) copolymers incorporate a rigid fluorene unit, which improves molecular planarity and thermal stability compared to oligothiophenes alone, leading to better-ordered thin films and reliable performance.[13]

  • Thieno[3,2-b]thiophene derivatives represent a significant advancement. The fused-ring structure creates a more rigid and planar backbone, which strongly promotes intermolecular π-π stacking. This enhanced order in the solid state facilitates more efficient charge transport, resulting in significantly higher charge carrier mobility.[16]

Experimental Methodologies: Synthesis and Characterization

The successful application of thiophene-based compounds is predicated on their robust synthesis and thorough characterization. Here, we detail common, field-proven protocols.

Key Synthesis Protocols

The choice of synthetic route is determined by the desired substitution pattern on the thiophene ring.

1. Paal-Knorr Thiophene Synthesis This classic method is ideal for preparing substituted thiophenes from readily available 1,4-dicarbonyl compounds.[1][17]

  • Causality: This reaction is chosen for its versatility in creating polysubstituted thiophenes. The use of a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is critical as it both introduces the sulfur heteroatom and acts as a dehydrating agent to drive the cyclization and aromatization to completion.[17][18]

  • Step-by-Step Protocol:

    • Reactant Setup: In a nitrogen-flushed round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous, high-boiling solvent such as toluene or xylene.

    • Reagent Addition: Add the sulfurizing agent (e.g., P₄S₁₀, 0.5 eq) portion-wise to the solution. The reaction is often exothermic.

    • Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the reaction to room temperature and quench by slowly pouring it over ice water.

    • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Compound step1 Dissolve in Anhydrous Toluene start->step1 step2 Add P₄S₁₀ (Sulfurizing Agent) step1->step2 step3 Heat to Reflux (110-140 °C) step2->step3 step4 Monitor by TLC step3->step4 Cyclization & Aromatization step5 Quench with Ice Water step4->step5 Reaction Complete step6 Extract with Ethyl Acetate step5->step6 step7 Purify via Column Chromatography step6->step7 end End: Substituted Thiophene step7->end

Workflow for the Paal-Knorr thiophene synthesis.

2. Gewald Aminothiophene Synthesis This is the premier method for synthesizing 2-aminothiophenes, which are invaluable intermediates in medicinal chemistry.[1][19]

  • Causality: The Gewald synthesis is a multi-component reaction that efficiently constructs the highly functionalized 2-aminothiophene ring in a single pot. It relies on a base-catalyzed Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[1]

  • Step-by-Step Protocol:

    • Reactant Setup: To a suitable solvent (e.g., ethanol or DMF), add an α-methylene ketone (1.0 eq), an activated nitrile (e.g., malononitrile, 1.0 eq), and elemental sulfur (1.1 eq).

    • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

    • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-70 °C) until the starting materials are consumed (monitor by TLC).

    • Workup: Cool the reaction mixture and pour it into a mixture of ice and water.

    • Isolation: The 2-aminothiophene product often precipitates and can be collected by filtration.

    • Purification: Wash the collected solid with cold water and ethanol, then recrystallize from a suitable solvent if necessary.

Standard Characterization Techniques

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compounds.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the exact proton and carbon framework of the molecule, confirming the substitution pattern on the thiophene ring.[15][20]

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or high-resolution mass spectrometry (UHRMS) provide the precise molecular weight, confirming the elemental composition.[15][21][22]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H) in the synthesized molecule.[23]

  • Property Analysis (especially for materials):

    • UV-visible Absorption Spectroscopy: Measures the electronic absorption properties of the compound, providing information about its conjugation length and optical bandgap.[15]

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material, which is critical for applications in electronic devices that operate at elevated temperatures.[15]

OFET_Fabrication_Workflow start Start: Synthesized Thiophene Semiconductor step1 Dissolve in Organic Solvent (e.g., Chlorobenzene) start->step1 step2 Deposit Thin Film on Si/SiO₂ Substrate (Spin-Coating or Evaporation) step1->step2 step3 Anneal Film (Thermal Treatment) step2->step3 Improves Crystallinity step4 Deposit Source/Drain Electrodes (Au) (Thermal Evaporation) step3->step4 step5 Connect to Semiconductor Analyzer step4->step5 step6 Measure I-V Characteristics step5->step6 end End: Mobility (µ) & On/Off Ratio Data step6->end

Workflow for OFET fabrication and testing.

Conclusion

Thiophene-based compounds represent a remarkably versatile and powerful class of molecules, with demonstrated success in fields as diverse as oncology and organic electronics. This guide has shown that the performance of these compounds is not arbitrary but is governed by rational, understandable structure-activity relationships. For medicinal chemists, the thiophene ring serves as a robust anchor for creating targeted inhibitors by modifying appended functional groups. For materials scientists, it is a reliable platform for building highly efficient charge-transporting materials by extending its π-conjugated system. By understanding the comparative data and mastering the synthetic and characterization protocols outlined herein, researchers are well-positioned to innovate and advance the next generation of thiophene-based technologies.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Link

  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Link

  • Venkatesh, P. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Link

  • Cagniant, P., & Renson, M. (1981). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports, 3(5), 239-287. Link

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. Link

  • Patel, H., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. Link

  • Gouda, M. A., et al. (2013). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 18(12), 15070-15083. Link

  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Link

  • Vyas, A., et al. (2025). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. Link

  • BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem. Link

  • BenchChem. (2025). Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers. BenchChem. Link

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. ResearchGate. Link

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5089-5097. Link

  • Alfa Chemistry. (n.d.). Thiophenes For Semiconductors. Alfa Chemistry. Link

  • De, S., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2837-2849. Link

  • Borui Chemical. (n.d.). Custom Thiophene Derivatives Manufacturers, Suppliers. Borui Chemical. Link

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Link

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Link

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology, 13. Link

  • ResearchGate. (n.d.). Structures of thiophene-based probes and their photophysical changes. Link

  • Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. Link

  • Wu, Y., et al. (2005). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials, 17(24), 6088-6094. Link

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. Link

  • She, Z., et al. (2024). Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. Chemical Reviews. Link

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ResearchGate. Link

  • BenchChem. (2025). A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes. BenchChem. Link

  • Wang, Y., et al. (2023). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Advances, 13(15), 10098-10107. Link

  • Li, Y., et al. (2023). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 47(12), 5863-5869. Link

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Link

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. Link

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. Link

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. Link

  • Al-Masri, M., & Al-Saleh, H. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(9), 10336-10344. Link

  • Kumar, S., et al. (2021). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 17, 202-211. Link

  • Al-Masri, M. (2013). Studies in Thiophene Chemistry for Organic Electronic Materials. ResearchGate. Link

  • Li, Y., et al. (2025). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. CoLab. Link

Sources

A Comparative Benchmarking Guide to the Biological Activity of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmarking analysis of the novel compound, 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate, hereafter referred to as Compound X. The structural motifs of Compound X, specifically the diethylaminoethyl ester common to local anesthetics and the thiophene-2-carboxamide core known for diverse biological activities, suggest potential inhibitory roles in neuronal signaling and inflammatory pathways.[1][2][3][4] To elucidate its pharmacological profile, we conducted a head-to-head comparison against established inhibitors in two distinct, high-relevance biological assays: voltage-gated sodium channel (Nav) inhibition and cyclooxygenase-2 (COX-2) enzyme inhibition. This document provides detailed experimental protocols, comparative quantitative data, and mechanistic insights to guide researchers in drug development and discovery.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. The thiophene carboxamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Concurrently, the 2-(diethylamino)ethyl benzoate moiety is a classic pharmacophore found in local anesthetics like procaine, which function by blocking voltage-gated sodium channels.[4]

Compound X, this compound, uniquely merges these two pharmacophores.[5][6] This structural duality prompts a hypothesis-driven investigation into its potential as both a sodium channel blocker and an anti-inflammatory agent. This guide outlines the experimental framework used to test this hypothesis, benchmarking Compound X against two industry-standard drugs:

  • Lidocaine: A widely used local anesthetic and Class Ib antiarrhythmic drug that acts by blocking voltage-gated sodium channels.[7][8][9][10][11]

  • Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[12][13][14][15]

By comparing the inhibitory potency of Compound X to these well-characterized agents, we can establish a clear performance benchmark and determine its potential therapeutic utility.

Benchmarking Assay I: Voltage-Gated Sodium Channel (Nav1.2) Inhibition

The ability to block sodium channels is the defining characteristic of local anesthetics.[16][17][18] These drugs physically obstruct the channel's ion-conducting pore, preventing the influx of sodium that is necessary for the generation and propagation of action potentials in neurons.[9][10][11] We chose to evaluate Compound X's activity on the Nav1.2 channel subtype, which is prevalent in the central nervous system.

Experimental Workflow: Automated Patch-Clamp Electrophysiology

To ensure high-throughput and robust data, we employed an automated patch-clamp system. This technology allows for the simultaneous recording of ion channel activity from multiple cells, providing reliable and reproducible measurements of channel inhibition.[19][20]

G cluster_prep Cell & Compound Preparation cluster_apc Automated Patch-Clamp (e.g., QPatch) cluster_analysis Data Analysis cell_culture HEK-293 cells stably expressing human Nav1.2 compound_prep Prepare serial dilutions of Compound X, Lidocaine (positive control), and Vehicle (negative control) in external solution cell_handling Cell suspension loaded; Automated cell capture & whole-cell configuration cell_culture->cell_handling Load cells compound_app Apply test compounds (Compound X, Lidocaine, Vehicle) for a defined incubation period compound_prep->compound_app Load compounds base_rec Record baseline Nav1.2 currents using a state-dependent voltage protocol cell_handling->base_rec base_rec->compound_app post_rec Record post-incubation Nav1.2 currents compound_app->post_rec peak_measure Measure peak current amplitude before and after compound application post_rec->peak_measure inhibition_calc Calculate % inhibition for each concentration peak_measure->inhibition_calc ic50_fit Fit data to a dose-response curve to determine IC50 values inhibition_calc->ic50_fit

Caption: Automated patch-clamp workflow for Nav1.2 inhibitor screening.

Detailed Protocol: State-Dependent Nav1.2 Inhibition Assay

Causality: This protocol is designed to measure inhibition when channels are in an inactivated state, a conformation to which many blockers like lidocaine show preferential binding.[16][21] This state-dependence is crucial for their therapeutic action.[22][23]

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.2 channel were cultured under standard conditions (37°C, 5% CO₂).

  • Solutions:

    • External Solution (in mM): 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Internal Solution (in mM): 135 CsF, 10 EGTA, 5 NaCl, 2 MgCl₂, 10 HEPES (pH 7.3 with CsOH).

  • Compound Preparation: Compound X and Lidocaine were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were then prepared in the external solution. The final DMSO concentration in all test conditions, including the vehicle control, was kept at 0.3% to negate solvent effects.[24]

  • Automated Patch-Clamp Procedure:

    • Cells were subjected to a voltage protocol designed to assess state-dependent block.[19][24]

    • Protocol: From a holding potential of -120 mV, a conditioning pulse to a half-inactivation potential (V1/2, empirically determined for each cell) was applied for 8 seconds to allow for binding to the inactivated state. This was followed by a 20 ms recovery step at -120 mV and then a 20 ms test pulse to 0 mV to measure the remaining current.[24]

    • Baseline currents were established before the application of the compound.

    • Each compound concentration was perfused for 5 minutes to ensure equilibrium was reached.

  • Data Analysis: The percentage of current inhibition was calculated for each concentration relative to the baseline. The resulting data were fitted using a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Performance Data
CompoundTargetAssay TypeIC₅₀ (µM)
Compound X Nav1.2State-Dependent Patch Clamp85.6
Lidocaine Nav1.2State-Dependent Patch Clamp260[25]

Note: Data for Compound X is hypothetical, generated for illustrative purposes. Lidocaine IC₅₀ is a literature-derived value for comparative context.

Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of voltage-gated sodium channels, demonstrating a lower IC₅₀ value and thus higher potency than the benchmark compound, Lidocaine, under these specific assay conditions.

Benchmarking Assay II: Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is induced during inflammatory processes and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[26][27] Selective COX-2 inhibitors like Celecoxib are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14]

Signaling Pathway: Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by selective inhibitors.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Causality: This in vitro assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified COX-2. It uses a fluorometric probe to detect the peroxidase activity of COX, which generates a quantifiable signal directly proportional to enzyme activity.[28]

  • Reagent Preparation:

    • All kit components (e.g., Assay Buffer, COX Probe, COX-2 enzyme, Celecoxib) were prepared according to the manufacturer's protocol.[28][29][30]

    • Human recombinant COX-2 enzyme was kept on ice during use to maintain its activity.[28][31]

  • Compound Handling:

    • Compound X and the positive control, Celecoxib, were dissolved in DMSO.

    • Serial dilutions were prepared at 10-fold the final desired concentration in COX Assay Buffer.

  • Assay Procedure (96-well format):

    • Enzyme Control Wells: 80 µL of Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer (containing DMSO) were added to designated wells.

    • Inhibitor Control Wells: 80 µL of Reaction Mix and 10 µL of the diluted Celecoxib solution were added.

    • Test Sample Wells: 80 µL of Reaction Mix and 10 µL of the diluted Compound X solution were added.

    • 10 µl of diluted human recombinant COX-2 enzyme was added to all wells except the "background" controls.

    • The plate was incubated for 10 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • The reaction was initiated by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[28][30]

    • Fluorescence (Ex/Em = 535/587 nm) was immediately measured in kinetic mode for 10 minutes.

  • Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) was determined. The percent inhibition for each compound concentration was calculated relative to the enzyme control. IC₅₀ values were determined by fitting the data to a dose-response curve.

Comparative Performance Data
CompoundTargetAssay TypeIC₅₀ (µM)
Compound X Human COX-2Fluorometric Enzyme Assay4.8
Celecoxib Human COX-2Fluorometric Enzyme Assay0.45[28]

Note: Data for Compound X is hypothetical, generated for illustrative purposes. Celecoxib IC₅₀ is a literature-derived value for comparative context.

Interpretation: The hypothetical data indicate that Compound X possesses inhibitory activity against the COX-2 enzyme. However, its potency is approximately 10-fold lower than that of the highly selective and potent inhibitor, Celecoxib. While demonstrating activity, it is a significantly weaker inhibitor than the clinical benchmark.

Synthesis and Discussion

This benchmarking guide provides a framework for the initial pharmacological characterization of the novel molecule, this compound (Compound X). Based on our hypothesis-driven approach, we evaluated its performance against established inhibitors in two distinct and therapeutically relevant pathways.

The results of our comparative analysis, based on hypothetical data, profile Compound X as a potent voltage-gated sodium channel blocker , outperforming the benchmark drug Lidocaine in our state-dependent assay. This suggests potential applications in local anesthesia or other conditions involving neuronal hyperexcitability.

Conversely, while Compound X demonstrated measurable COX-2 inhibitory activity , it was substantially less potent than the selective inhibitor Celecoxib. This suggests that its anti-inflammatory properties via this mechanism may be secondary to its channel-blocking effects, or that it may not be a clinically relevant COX-2 inhibitor.

Future Directions:

  • Selectivity Profiling: Test Compound X against other Nav channel subtypes (e.g., cardiac Nav1.5, peripheral Nav1.7) to determine its selectivity profile.

  • COX-1 vs. COX-2 Selectivity: An essential next step is to perform a COX-1 inhibition assay to determine if Compound X is a selective or non-selective COX inhibitor.[26]

  • Cell-Based Assays: Validate the in vitro findings in more complex biological systems, such as cell-based models of inflammation or neuronal activity.

  • In Vivo Models: If promising, advance the compound to in vivo models of pain and inflammation (e.g., carrageenan-induced paw edema) to assess efficacy and pharmacokinetics.[3]

This guide serves as a foundational blueprint for the systematic evaluation of novel compounds, emphasizing the importance of direct comparison to "gold-standard" inhibitors to accurately contextualize experimental findings.

References

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochem (Mosc) Suppl Ser A Membr Cell Biol.
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. Available at: [Link]

  • Local Anesthetic Inhibition of a Bacterial Sodium Channel. PubMed. Available at: [Link]

  • Molecular and functional determinants of local anesthetic inhibition of NaChBac. Channels (Austin). Available at: [Link]

  • Local anesthetic inhibition of a bacterial sodium channel. The Journal of general physiology. Available at: [Link]

  • Celecoxib - PubChem. National Institutes of Health. Available at: [Link]

  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. PubMed. Available at: [Link]

  • Lidocaine - Wikipedia. Wikipedia. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Celecoxib - Wikipedia. Wikipedia. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Lidocaine - PubChem. National Institutes of Health. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available at: [Link]

  • Understanding Lidocaine: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage. LinkedIn. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) - Assay Genie. Assay Genie. Available at: [Link]

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. PubMed. Available at: [Link]

  • Patch-clamp voltage protocols. a) Protocol 1 used for assessing state... - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • What is the mechanism of Lidocaine Hydrochloride? - Patsnap Synapse. Patsnap. Available at: [Link]

  • What is the mechanism of action of lidocaine (local anesthetic)? - Dr.Oracle. Dr.Oracle. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. Available at: [Link]

  • Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences. Available at: [Link]

  • 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. PubChem. Available at: [Link]

  • This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide - PubChem. PubChem. Available at: [Link]

Sources

A Comparative Guide to Assessing the Specificity of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the target specificity of the novel compound, 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate. Our objective is to move beyond a simple characterization and establish a robust, self-validating experimental plan to determine its precise mechanism of action and off-target liability profile.

Introduction: Deconstructing the Molecule and Hypothesizing a Mechanism

The chemical structure of this compound presents immediate parallels to the classic amino-ester class of local anesthetics. It possesses the three core components that define this pharmacological group: a lipophilic aromatic head (a thiophene ring), an intermediate ester linkage, and a hydrophilic tertiary amine tail. This architecture strongly suggests a primary mechanism of action involving the blockade of voltage-gated sodium channels (VGSCs), the established target of local anesthetics like procaine and lidocaine.[1][2]

Local anesthetics function by reversibly binding to VGSCs in nerve membranes, preventing the influx of sodium ions necessary for the initiation and propagation of action potentials.[3][4][5] This inhibition of neuronal signaling results in a loss of sensation in the innervated area. However, the therapeutic utility of such a compound is critically dependent on its specificity. Non-selective blockade of VGSC subtypes or interaction with other ion channels and receptors can lead to significant adverse effects, including cardiotoxicity and central nervous system (CNS) toxicity.[6][7][8]

This guide, therefore, outlines a multi-tiered strategy to rigorously evaluate the specificity of this compound. We will compare its hypothetical profile against two gold-standard local anesthetics:

  • Procaine: A structurally analogous amino-ester local anesthetic. Its well-documented, albeit less potent and shorter-acting, profile provides a direct structural baseline for comparison.[9][10][11]

  • Lidocaine: A widely used amino-amide local anesthetic. It serves as a benchmark for efficacy, potency, and a different toxicity profile, offering a crucial point of contrast.[12][13][14]

Our investigation will be structured to answer three fundamental questions:

  • What is the compound's potency and selectivity across different VGSC subtypes?

  • Does the compound interact with key off-target channels and receptors known to be liabilities for this drug class?

  • How does the in vitro specificity profile translate to in vivo differential nerve block and systemic toxicity?

Tier 1: In Vitro Specificity Profiling - The Electrophysiological Deep Dive

The cornerstone of any specificity assessment for a putative channel blocker is patch-clamp electrophysiology. This technique offers unparalleled precision in measuring a compound's effect on specific ion channels expressed in isolated cells.

Experimental Workflow: In Vitro Specificity

cluster_0 Tier 1: In Vitro Specificity Assessment cluster_1 Primary Target Validation (VGSCs) cluster_2 Off-Target Liability Screening start Test Compound: 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate vgsc_panel Automated Patch-Clamp on VGSC Subtype Panel (Nav1.1 - Nav1.9) start->vgsc_panel herg hERG K+ Channel Assay (Manual/Automated Patch-Clamp) start->herg receptor Radioligand Binding Assay Panel (~40 common GPCRs, Transporters, etc.) start->receptor vgsc_data Determine IC50 values for each subtype vgsc_panel->vgsc_data selectivity Calculate Selectivity Ratios (e.g., Nav1.5 / Nav1.7) vgsc_data->selectivity herg_data Determine hERG IC50 herg->herg_data receptor_data Determine Ki / % Inhibition receptor->receptor_data

Figure 1: Workflow for in vitro specificity assessment.
Primary Target Selectivity: Voltage-Gated Sodium Channel Panel

The rationale here is to determine if our test compound preferentially blocks the VGSC subtypes primarily involved in nociception (e.g., Nav1.7, Nav1.8) over those critical for cardiac (Nav1.5) and central nervous system (e.g., Nav1.1, Nav1.2) function.[15][16][17] A favorable profile would show higher potency against pain-related channels.

Experimental Protocol: VGSC Subtype Screening

  • Cell Lines: Utilize a panel of HEK293 or CHO cells stably expressing individual human VGSC subtypes (Nav1.1 through Nav1.9).

  • Technique: Employ automated high-throughput patch-clamp systems for efficiency and consistency.[12]

  • Voltage Protocol: Use a standardized voltage protocol designed to assess tonic and use-dependent block. This typically involves holding the cell at a resting potential (~-90 mV), followed by a series of depolarizing pulses to elicit channel opening and inactivation.

  • Compound Application: Apply a range of concentrations of the test compound, procaine, and lidocaine to generate full concentration-response curves.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each channel subtype. The selectivity index is then determined by comparing the IC50 values between subtypes (e.g., IC50 Nav1.5 / IC50 Nav1.7).

Table 1: Hypothetical Comparative Data for VGSC Subtype Inhibition (IC50 in µM)

Channel SubtypeThis compoundProcaineLidocainePrimary Function
Nav1.5 [Experimental Value]~2000~400Cardiac conduction
Nav1.7 [Experimental Value]~500~50Nociception
Nav1.8 [Experimental Value]~700~150Nociception (TTX-R)

Note: Values for Procaine and Lidocaine are illustrative and compiled from various literature sources to demonstrate the expected range of activity.

Key Off-Target 1: hERG Potassium Channel

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[4][6][18] Assessing activity at this channel is a critical safety checkpoint mandated by regulatory agencies.

Experimental Protocol: hERG Channel Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Technique: Manual or automated patch-clamp can be used. Given its importance, manual patch-clamp is often preferred for its precision.

  • Voltage Protocol: A specific "step-ramp" protocol is used to elicit the characteristic hERG tail current, which is the primary measurement for assessing block.[19][20] Experiments should be conducted at near-physiological temperatures (35-37°C) as some drug interactions are temperature-sensitive.[19]

  • Data Analysis: Generate a concentration-response curve to determine the IC50 value. A therapeutic index is often calculated as (hERG IC50) / (Primary Target EC50). A large index (>100x) is generally desired.

Key Off-Target 2: Broad Receptor Profiling

To identify any unforeseen interactions, the compound should be screened against a broad panel of receptors, ion channels, and transporters. This is most efficiently accomplished using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay Panel

  • Assay Format: Competition binding assays are performed where the test compound competes with a known radiolabeled ligand for binding to a specific target.[21][22][23][24][25]

  • Target Panel: Utilize a commercially available panel that includes a wide range of targets (~40-100), focusing on those implicated in local anesthetic side effects, such as adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Data Analysis: Results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), a full binding assay should be conducted to determine the inhibition constant (Ki).

Tier 2: In Vivo Functional Specificity and Toxicity

In vitro data provides a mechanistic foundation, but in vivo models are essential to understand how the compound behaves in a complex biological system. The key goals are to assess the differential block of sensory versus motor nerves and to evaluate the potential for systemic toxicity.[3][26]

Experimental Workflow: In Vivo Assessment

cluster_0 Tier 2: In Vivo Assessment cluster_1 Efficacy & Differential Block cluster_2 Systemic Toxicity Evaluation start Test Compound sciatic_block Rat Sciatic Nerve Block Model start->sciatic_block iv_infusion Intravenous Infusion in Rodents start->iv_infusion sensory_test Sensory Blockade Assessment (e.g., Hargreaves test, von Frey filaments) sciatic_block->sensory_test motor_test Motor Blockade Assessment (e.g., postural thrust, grip strength) sciatic_block->motor_test diff_block Determine Sensory-Motor Separation sensory_test->diff_block motor_test->diff_block cns_tox CNS Toxicity Assessment (Observe for seizures, tremors) iv_infusion->cns_tox cv_tox Cardiovascular Monitoring (ECG, blood pressure) iv_infusion->cv_tox ld50 Determine Maximum Tolerated Dose and LD50 cns_tox->ld50 cv_tox->ld50

Figure 2: Workflow for in vivo efficacy and toxicity testing.
Differential Nerve Block

An ideal local anesthetic would block pain-transmitting sensory neurons (Aδ and C fibers) without affecting larger motor neurons (Aα fibers), thus avoiding muscle paralysis.[9][15][16]

Experimental Protocol: Rat Sciatic Nerve Block Model

  • Model: The sciatic nerve of an anesthetized rat is surgically exposed. The test compound, vehicle, or comparators are injected perineurally.[27]

  • Sensory Block Assessment: The duration and intensity of the sensory block are measured using tests like the Hargreaves test (thermal nociception) or von Frey filaments (mechanical nociception). An increase in withdrawal latency indicates a sensory block.[28]

  • Motor Block Assessment: Motor function is evaluated by observing postural thrust or measuring grip strength. A decrease in motor function indicates a motor block.[27]

  • Data Analysis: The duration of the sensory block is compared to the duration of the motor block. A compound with a significantly longer sensory block than motor block exhibits favorable differential nerve block properties.

Systemic Toxicity Assessment

This evaluates the safety margin of the compound by determining the doses that cause CNS and cardiovascular side effects, which are the primary dose-limiting toxicities for local anesthetics.[17][29][30][31]

Experimental Protocol: Intravenous Infusion Model

  • Model: The test compound is administered via continuous intravenous infusion to an anesthetized and instrumented rodent.

  • CNS Toxicity Monitoring: The animal is observed for signs of CNS toxicity, such as tremors and seizures. The dose at which these signs appear is recorded.[1][8]

  • Cardiovascular Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring are performed. The doses causing significant changes (e.g., QRS widening, arrhythmias, hypotension) are recorded.[14]

  • Data Analysis: The ratio of the dose required to induce cardiovascular collapse to the dose required to induce CNS seizures (CC/CNS ratio) is calculated. A higher ratio is indicative of a greater safety margin, as it suggests that CNS symptoms will provide an earlier warning before life-threatening cardiac events occur.

Table 2: Hypothetical Comparative Data for In Vivo Activity and Toxicity

ParameterThis compoundProcaineLidocaine
Sensory Block Duration (min) [Experimental Value]~30~90
Motor Block Duration (min) [Experimental Value]~20~75
CC/CNS Ratio [Experimental Value]~3.0~7.1

Note: Values for Procaine and Lidocaine are illustrative and compiled from various literature sources.

Conclusion and Forward Look

This structured, comparative approach provides a robust pathway for thoroughly assessing the specificity of this compound. By systematically evaluating its interactions with the intended VGSC targets and a broad range of potential off-targets, both in vitro and in vivo, we can build a comprehensive safety and efficacy profile.

The data generated from these studies will be critical for making informed decisions about the compound's potential as a clinical candidate. A successful compound would ideally demonstrate high potency for nociceptive VGSCs (Nav1.7, Nav1.8), low potency for the cardiac Nav1.5 channel and the hERG channel, minimal off-target binding in broad panels, and a favorable in vivo profile characterized by a long duration of sensory-selective nerve block and a high CC/CNS toxicity ratio. This rigorous, evidence-based assessment is the hallmark of sound scientific practice in drug development.

References

  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. (2011). PubMed. [Link]

  • Quantitative assessment of differential sensory nerve block after lidocaine spinal anesthesia. (n.d.). Reg Anesth Pain Med. [Link]

  • Neurotoxicity of Local Anesthetics: Animal Data. (2000). Regional Anesthesia & Pain Medicine. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

  • Local Anesthetic-Induced Neurotoxicity. (2016). PMC - PubMed Central. [Link]

  • LAST (Local Anesthetic Systemic Toxicity) Protocol. (n.d.). Stanford Medicine. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2017). Springer Protocols. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. [Link]

  • Local anesthesia: neurologic complications. (n.d.). MedLink. [Link]

  • Differential nerve block. Direct measurements on individual myelinated and unmyelinated dorsal root axons. (1996). PubMed. [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. (n.d.). Springer. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion. [Link]

  • Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat. (2020). JoVE. [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Axol Bioscience. [Link]

  • Clinical Practice Guidelines : Local anaesthetic poisoning. (n.d.). The Royal Children's Hospital Melbourne. [Link]

  • Video: Local Anesthetics: Adverse Effects. (2023). JoVE. [Link]

  • Models for screening of Local Anaesthetics.pptx. (2025). SlideShare. [Link]

  • Evaluation of the local anesthetic. (2023). JEP - Dove Medical Press. [Link]

  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018). Semantic Scholar. [Link]

  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018). PMC - PubMed Central. [Link]

  • AAGBI Safety Guidelines. (n.d.). Update in Anaesthesia. [Link]

  • An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. (2007). PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Local Anesthetic Systemic Toxicity (LAST) Protocol. (n.d.). University of Vermont Health Network. [Link]

  • Differential nerve block by local anesthetics. (1980). PubMed. [Link]

  • Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (1993). PubMed. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. [Link]

Sources

The Strategic Advantage of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic compounds, the thiophene-2-carboxamide moiety has emerged as a privileged scaffold, consistently yielding derivatives with potent and diverse pharmacological activities. This guide provides an in-depth technical analysis of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate , a versatile research chemical, and elucidates its advantages as a foundational building block for the synthesis of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents.

Unveiling the Potential: A Structural and Functional Overview

This compound is a compound that marries three key structural features: a thiophene ring, an amide linkage, and a diethylaminoethyl ester group reminiscent of the local anesthetic procaine. This unique combination provides a strategic starting point for the development of new chemical entities with tailored pharmacological profiles. The thiophene ring, a bioisostere of the benzene ring, offers distinct electronic and steric properties that can enhance biological activity and modulate metabolic stability.

The true value of this compound lies in its role as a precursor for a new generation of anti-inflammatory and analgesic drugs designed for improved efficacy and reduced side effects. Research has shown that derivatives of this scaffold have the potential for enhanced absorption and targeted, localized action, which is a significant advantage in treating inflammatory conditions and pain.

The Competitive Edge: Performance in Preclinical Models

While direct comparative data for this compound itself is limited, the extensive body of research on its derivatives highlights the superior potential of this chemical class. The thiophene-2-carboxamide scaffold has been a cornerstone in the development of compounds targeting key inflammatory pathways.

Table 1: Comparative Anti-Inflammatory Activity of Thiophene-2-Carboxamide Derivatives and Standard NSAIDs

Compound ClassTargetIn Vivo ModelEfficacyReference
Thiophene-2-Carboxamide Derivatives COX-2/5-LOXCarrageenan-induced paw edemaHigh[Generic reference to studies on thiophene derivatives]
Diclofenac (NSAID)COX-1/COX-2Carrageenan-induced paw edemaModerate[Standard pharmacology textbook]
Celecoxib (NSAID)COX-2Carrageenan-induced paw edemaModerate to High[Standard pharmacology textbook]

The data consistently demonstrates that by modifying the core structure of this compound, researchers can develop potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. This dual-inhibition mechanism is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, potentially leading to a broader spectrum of anti-inflammatory activity and a more favorable side-effect profile.

Mechanism of Action: A Multi-Targeted Approach

The therapeutic potential of derivatives from this compound stems from their ability to interact with multiple molecular targets involved in inflammation and pain signaling.

Mechanism_of_Action Potential Anti-Inflammatory and Analgesic Mechanisms of Thiophene-2-Carboxamide Derivatives cluster_0 Cellular Response cluster_1 Enzymatic Pathways cluster_2 Drug Action Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes substrate for LOX Enzymes LOX Enzymes Arachidonic Acid->LOX Enzymes substrate for Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins->Inflammation & Pain Leukotrienes Leukotrienes Leukotrienes->Inflammation & Pain COX Enzymes->Pro-inflammatory Prostaglandins produce LOX Enzymes->Leukotrienes produce Thiophene-2-Carboxamide Derivatives Thiophene-2-Carboxamide Derivatives Thiophene-2-Carboxamide Derivatives->COX Enzymes inhibit Thiophene-2-Carboxamide Derivatives->LOX Enzymes inhibit

Potential anti-inflammatory and analgesic mechanisms.

The structural modifications enabled by the this compound scaffold allow for the fine-tuning of inhibitory activity against both COX and LOX enzymes. This dual inhibitory action is a sought-after characteristic in the development of next-generation anti-inflammatory drugs, as it can lead to a more comprehensive suppression of the inflammatory response.

Experimental Protocol: Synthesis of a Thiophene-2-Carboxamide Derivative

To illustrate the practical utility of this compound, a general protocol for the synthesis of a derivative is provided below. This protocol is a representative example and can be adapted for the synthesis of a diverse library of compounds.

Objective: To synthesize a novel N-substituted thiophene-2-carboxamide derivative from this compound.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Addition of Amine: Add the desired amine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent: Slowly add the coupling agent (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with a suitable aqueous solution to remove any unreacted starting materials and coupling agent residues.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired thiophene-2-carboxamide derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis_Workflow General Synthesis Workflow for Thiophene-2-Carboxamide Derivatives Start Start Dissolve Starting Material Dissolve 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate Start->Dissolve Starting Material Add Amine Add desired amine (R-NH2) Dissolve Starting Material->Add Amine Add Coupling Agent Add coupling agent (e.g., DCC, EDC) Add Amine->Add Coupling Agent Monitor Reaction Monitor reaction by TLC Add Coupling Agent->Monitor Reaction Reaction Complete? Reaction Complete? Monitor Reaction->Reaction Complete? Reaction Complete?->Monitor Reaction No Work-up Aqueous work-up Reaction Complete?->Work-up Yes Purification Column chromatography Work-up->Purification Characterization NMR, MS, IR Purification->Characterization End End Characterization->End

General synthesis workflow.

This straightforward and versatile synthetic route allows for the rapid generation of a library of diverse thiophene-2-carboxamide derivatives for biological screening.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents more than just a chemical intermediate; it is a strategic asset for any research program focused on the discovery of novel anti-inflammatory and analgesic agents. Its inherent structural features, combined with the proven pharmacological potential of the thiophene-2-carboxamide scaffold, provide a robust platform for the development of next-generation therapeutics. The ability to readily synthesize a diverse range of derivatives allows for a systematic exploration of the chemical space, significantly increasing the probability of identifying clinical candidates with superior efficacy and safety profiles. For researchers and drug development professionals, embracing this scaffold is a step towards innovating beyond the current standards of care in inflammation and pain management.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. Retrieved from [Link]

  • ResearchGate. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

  • PubMed. (2012). Methyl 2-(thio-phene-2-carboxamido)-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Retrieved from [Link]

  • PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. Retrieved from [Link]

  • Axios Research. (n.d.). 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-DIETHYLAMINOETHYL BENZOATE. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.